molecular formula C5H6O3 B147222 Methylsuccinic anhydride CAS No. 4100-80-5

Methylsuccinic anhydride

Cat. No.: B147222
CAS No.: 4100-80-5
M. Wt: 114.1 g/mol
InChI Key: DFATXMYLKPCSCX-UHFFFAOYSA-N
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Description

Methylsuccinic anhydride is a reactive branched building block of significant interest in materials science and synthetic chemistry. Its primary research value lies in its bifunctional nature, which allows it to be used in the synthesis of novel polymers, enabling scientists to fine-tune the balance between biodegradability and physical properties in polyesters and polyamides . This capability is crucial for developing advanced, sustainable materials. The reactivity of the anhydride group makes it particularly valuable for creating epoxy resin systems, where it acts as a curing agent in the development of coatings, adhesives, and composite materials for industries such as automotive, aerospace, and electronics . The methyl side chain introduces steric and electronic modifications that can alter polymer crystallinity, thermal stability, and mechanical performance compared to polymers derived from succinic anhydride . In organic synthesis, this compound is employed in ring-opening reactions and as a starting material for the preparation of more complex molecules. Studies utilizing techniques like chirped-pulse Fourier transform microwave spectroscopy investigate its conformational dynamics and structure in the gas phase, providing fundamental insights that can inform reaction design . As a bio-derived chemical accessible from citric acid, it represents a sustainable alternative to petrochemical-based building blocks, aligning with green chemistry principles and the growing demand for environmentally responsible research materials . The compound's application spectrum continues to expand, driven by research in resins, plasticizers, and other functional materials .

Properties

IUPAC Name

3-methyloxolane-2,5-dione
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InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3
Source PubChem
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InChI Key

DFATXMYLKPCSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6O3
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DSSTOX Substance ID

DTXSID10871900
Record name 2,5-Furandione, dihydro-3-methyl-
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Molecular Weight

114.10 g/mol
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CAS No.

4100-80-5, 6973-20-2
Record name Methylsuccinic anhydride
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Foundational & Exploratory

What are the physical and chemical properties of Methylsuccinic anhydride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Methylsuccinic Anhydride (B1165640). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

Methylsuccinic anhydride, also known as pyrotartaric anhydride, is a cyclic dicarboxylic anhydride.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers.[2] Its reactivity is primarily attributed to the anhydride functional group.[2]

Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a distinct odor.[2] Key physical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Melting Point 33-35 °C[3]
Boiling Point 238-240 °C[3]
Density 1.22 g/mL at 25 °C[3]
Flash Point >113 °C (>235.4 °F)[3]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents such as acetone (B3395972) and ether; less soluble in water.[2]
CAS Number 4100-80-5
Chemical Properties

The chemical behavior of this compound is dominated by the reactivity of the anhydride ring. It readily participates in reactions with a variety of nucleophiles and is a useful building block in organic synthesis.

PropertyDescriptionReference
Reactivity with Nucleophiles Reacts with water, alcohols, and amines to form the corresponding dicarboxylic acid (methylsuccinic acid), monoesters, and amides, respectively.
Hydrolysis Undergoes hydrolysis to methylsuccinic acid. This reaction is dependent on both pH and temperature.
Acylation Reactions Acts as an acylating agent in Friedel-Crafts reactions, introducing the methylsuccinyl group to aromatic substrates.
Diels-Alder Reactions Can function as a dienophile in Diels-Alder cycloaddition reactions.[2]
Stability Stable under normal conditions. Should be stored in a cool, dry place away from incompatible materials to prevent degradation.[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physical and spectroscopic properties.

Synthesis of this compound from Methylsuccinic Acid

This protocol is adapted from established procedures for the synthesis of succinic anhydride, a structurally similar compound.[4][5] The reaction involves the dehydration of methylsuccinic acid using a dehydrating agent such as acetic anhydride or acetyl chloride.

Materials:

  • Methylsuccinic acid

  • Acetic anhydride (or acetyl chloride)

  • Round-bottomed flask

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Anhydrous ether (for washing)

  • Vacuum desiccator

Procedure:

  • Place methylsuccinic acid into a round-bottomed flask.

  • Add an excess of acetic anhydride (e.g., 2-3 molar equivalents).

  • Fit the flask with a reflux condenser equipped with a drying tube to protect the reaction from atmospheric moisture.

  • Gently heat the mixture using a heating mantle or oil bath to reflux. Continue heating until all the methylsuccinic acid has dissolved. This may take one to two hours.[4]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Further cool the flask in an ice bath to induce crystallization of the this compound.[4][5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous ether to remove any remaining acetic acid and acetic anhydride.[4]

  • Dry the purified this compound in a vacuum desiccator.

Logical Workflow for Synthesis:

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Methylsuccinic Acid react Reflux start1->react start2 Acetic Anhydride start2->react cool Cooling & Crystallization react->cool filter Vacuum Filtration cool->filter wash Wash with Anhydrous Ether filter->wash dry Drying wash->dry product Pure this compound dry->product

Synthesis Workflow
Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) and methine protons of the succinic anhydride ring. The exact chemical shifts and coupling patterns can be found in spectral databases.[2][6]

¹³C NMR Spectroscopy

Sample Preparation:

  • Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary due to the lower natural abundance of ¹³C.

Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

  • The spectrum will show distinct signals for the carbonyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.[7]

Sample Preparation:

  • For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • For a liquid sample (if melted), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Expected IR Spectral Data:

  • Carbonyl (C=O) Stretching: Two characteristic strong absorption bands are expected for the anhydride group due to symmetric and asymmetric stretching. For cyclic anhydrides, these typically appear around 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹.[8]

  • C-O Stretching: A strong band for the C-O-C stretch of the anhydride is also expected.

  • C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups will be present below 3000 cm⁻¹.

Spectroscopic Analysis Workflow:

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Confirmation sample This compound dissolve Dissolve in Deuterated Solvent (for NMR) sample->dissolve prep_ir Prepare KBr Pellet or Thin Film (for IR) sample->prep_ir ms Mass Spectrometry sample->ms nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr ir IR Spectroscopy prep_ir->ir interpret_nmr Analyze Chemical Shifts & Coupling nmr->interpret_nmr interpret_ir Identify Functional Group Absorptions ir->interpret_ir interpret_ms Analyze Fragmentation Pattern ms->interpret_ms confirm Confirm Structure of this compound interpret_nmr->confirm interpret_ir->confirm interpret_ms->confirm

Spectroscopic Analysis

Sample Introduction:

  • The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 114) should be observed.

  • Fragmentation Pattern: Characteristic fragmentation patterns for cyclic anhydrides would be expected, potentially involving the loss of CO, CO₂, and fragments of the alkyl chain. The mass spectrum available on PubChem shows top peaks at m/z 42, 41, and 39.[1]

Chemical Reactions of this compound

Hydrolysis

The hydrolysis of this compound yields methylsuccinic acid. This reaction can be performed by heating the anhydride in the presence of water. The reaction rate is influenced by pH.

Reaction Scheme:

G Hydrolysis of this compound This compound This compound Methylsuccinic Acid Methylsuccinic Acid This compound->Methylsuccinic Acid + H₂O G Friedel-Crafts Acylation Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Product reactant1 This compound acylium Acylium Ion Formation reactant1->acylium reactant2 Aromatic Compound (e.g., Benzene) attack Nucleophilic Attack by Aromatic Ring reactant2->attack catalyst Lewis Acid (AlCl₃) catalyst->acylium acylium->attack sigma Sigma Complex Formation attack->sigma deprotonation Deprotonation sigma->deprotonation product Acylated Aromatic Compound deprotonation->product

References

Methylsuccinic anhydride CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methylsuccinic Anhydride (B1165640) for Researchers and Drug Development Professionals

Introduction

Methylsuccinic anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis.[1] Its reactivity makes it a valuable intermediate in the production of a wide range of compounds, including pharmaceuticals, polymers, and agrochemicals.[2] This document provides a comprehensive overview of this compound, including its chemical identity, physical properties, synthesis protocols, and key applications relevant to the fields of chemical research and drug development.

Chemical Identification

The standard identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 4100-80-5[3][4]

Synonyms

This compound is also known by a variety of other names. The following table lists its common synonyms.[1][2][5][6]

Synonym Source
3-Methyldihydrofuran-2,5-dione[2][5]
2,5-Furandione, dihydro-3-methyl-[1][2]
Pyrotartaric anhydride[2][3]
2-Methylsuccinic anhydride[1][2][5]
3-Methylsuccinic anhydride[1][2]
3-Methyloxolane-2,5-dione[1][2][7]
Succinic anhydride, methyl-[1][2]
NSC 65437[1][2]
AI3-11208[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

Property Value Reference
Molecular Formula C₅H₆O₃[3][4][5][7]
Molecular Weight 114.10 g/mol [3][5][7]
Appearance Colorless to pale yellow liquid or solid[2][5]
Melting Point 33-35 °C[5][8][9]
Boiling Point 238-240 °C[5][8][9]
Density 1.22 g/mL at 25 °C[5][8][9]
Flash Point 113 °C (235.4 °F) - closed cup[8]
Solubility Soluble in organic solvents like acetone (B3395972) and ether.[2]
InChI Key DFATXMYLKPCSCX-UHFFFAOYSA-N[1][2][8]
Canonical SMILES CC1CC(=O)OC1=O[1][7][8]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. The most common laboratory and industrial preparations involve the dehydration of its corresponding dicarboxylic acid.

Method 1: Dehydration of Methylsuccinic Acid

This is the most direct route to obtaining this compound.[7] The process involves the removal of a water molecule from methylsuccinic acid, which can be achieved through heating or by using a dehydrating agent.

Experimental Protocol:

  • Reactants: Place methylsuccinic acid in a round-bottomed flask equipped with a reflux condenser.

  • Dehydrating Agent: Add a suitable dehydrating agent, such as acetic anhydride or acetyl chloride. For instance, refluxing succinic acid with acetyl chloride has been shown to be an effective method for producing succinic anhydride.[10]

  • Heating: Gently heat the mixture to reflux. The reaction time will vary depending on the scale and specific reagents used, typically lasting one to two hours.[10]

  • Isolation: Upon completion, the reaction mixture is cooled, allowing the this compound to crystallize.

  • Purification: The crude product can be collected by filtration, washed with a non-polar solvent like ether, and dried in a vacuum desiccator.[10] Further purification can be achieved by recrystallization from a suitable solvent.[10]

G Synthesis of this compound via Dehydration A Methylsuccinic Acid C Reflux A->C B Dehydrating Agent (e.g., Acetic Anhydride) B->C D This compound C->D E Water (byproduct) C->E

General workflow for the synthesis of this compound.
Method 2: Synthesis from Citric Acid

A patented method describes the production of methylsuccinic acid and its subsequent anhydride from citric acid.[11] This process involves hydrogenation under decarboxylation conditions.

Experimental Protocol:

  • Reactants: Dissolve citric acid monohydrate in a high-boiling point solvent such as diglyme.

  • Catalyst: Add a catalyst, for example, 0.5 mol% of Palladium on Carbon (Pd/C).[11]

  • Hydrogenation: Flush the reactor with an inert gas (e.g., N₂) and then with hydrogen (H₂). Pressurize the reactor with H₂ (e.g., 20 bar) and heat to a high temperature (e.g., 275°C) for a specified period (e.g., 50 minutes).[11]

  • Reaction Products: This one-pot reaction can directly yield a mixture containing this compound and methylsuccinic acid.[11]

  • Dehydration/Cyclization: To increase the yield of the anhydride, the resulting methylsuccinic acid can be dehydrated in a subsequent step by heating to temperatures between 250°C and 400°C.[11]

G Synthesis Pathway from Citric Acid CitricAcid Citric Acid Conditions H₂ / Pd/C High Temp & Pressure CitricAcid->Conditions MethylsuccinicAcid Methylsuccinic Acid Conditions->MethylsuccinicAcid Dehydration Dehydration (Heat) MethylsuccinicAcid->Dehydration MethylsuccinicAnhydride This compound Dehydration->MethylsuccinicAnhydride G Key Reactions of this compound cluster_0 Reactants cluster_1 Reaction Partners cluster_2 Products MSA This compound Acid Methylsuccinic Acid MSA->Acid Hydrolysis Ester Monoester MSA->Ester Esterification Amide Monoamide MSA->Amide Amidation Water Water (H₂O) Alcohol Alcohol (R-OH) Amine Amine (R-NH₂) G Applications in Research and Drug Development MSA This compound BB Building Block in Organic Synthesis MSA->BB Polymer Polymer Synthesis MSA->Polymer API API Synthesis BB->API Prodrug Prodrug Formulation BB->Prodrug DDS Drug Delivery Systems Polymer->DDS

References

An In-depth Technical Guide to the Synthesis of Methylsuccinic Anhydride from Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methylsuccinic anhydride (B1165640) from methylsuccinic acid. The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Introduction

Methylsuccinic anhydride, a cyclic dicarboxylic anhydride, serves as a valuable building block in organic synthesis. Its applications span the production of polymers, resins, and pharmaceuticals. The synthesis of this compound from methylsuccinic acid is a fundamental transformation involving the removal of a water molecule to form the cyclic anhydride. This guide explores the most common and effective methods to achieve this conversion, including thermal dehydration and the use of chemical dehydrating agents.

Synthetic Methodologies and Quantitative Data

Several methods have been established for the synthesis of this compound from methylsuccinic acid. The choice of method often depends on the desired scale, purity requirements, and available laboratory equipment. The primary approaches include thermal dehydration and dehydration using chemical reagents such as acetic anhydride and acetyl chloride. A summary of the quantitative data associated with these methods is presented in Table 1.

MethodReagent(s)Temperature (°C)Reaction TimeYield (%)Reference
Thermal DehydrationNone>250Not Specified>50[1]
Chemical DehydrationAcetic AnhydrideReflux (approx. 140)3 hoursNot specified for this compound, but analogous reactions are effective.
Chemical DehydrationAcetyl ChlorideReflux (Steam Bath)1.5 - 2 hours93-95 (for succinic anhydride)[2]

Table 1: Summary of Synthetic Methods for this compound

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. The protocols are based on established methods for analogous compounds and can be adapted for methylsuccinic acid.

Method 1: Synthesis using Acetic Anhydride

This method is a common and effective way to produce cyclic anhydrides from their corresponding dicarboxylic acids.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methylsuccinic acid.

  • Add an excess of acetic anhydride (e.g., 2-3 equivalents).

  • Heat the mixture to reflux (approximately 140°C) with continuous stirring.

  • Maintain the reflux for a period of 3 hours to ensure the completion of the reaction.

  • After cooling to room temperature, the excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.

  • The resulting crude this compound can be purified by recrystallization or sublimation.

Method 2: Synthesis using Acetyl Chloride

This procedure is adapted from a reliable method for the synthesis of succinic anhydride and is expected to give a high yield of this compound.[2]

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, place 1 mole equivalent of methylsuccinic acid.

  • Add 3 mole equivalents of acetyl chloride.

  • Gently reflux the mixture on a steam bath with stirring until all the methylsuccinic acid has dissolved (approximately 1.5 to 2 hours).

  • Allow the solution to cool to room temperature, and then chill it in an ice bath to induce crystallization of the this compound.

  • Collect the crystals by suction filtration on a Büchner funnel.

  • Wash the crystals with two portions of cold diethyl ether.

  • Dry the purified this compound in a vacuum desiccator.

Experimental Workflow and Diagrams

The general workflow for the synthesis and purification of this compound is depicted in the following diagrams.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Methylsuccinic_Acid Methylsuccinic Acid Start->Methylsuccinic_Acid Reaction_Mixture Reaction Mixture Methylsuccinic_Acid->Reaction_Mixture Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction_Mixture Heating_Reflux Heating under Reflux Reaction_Mixture->Heating_Reflux Crude_Product Crude this compound Heating_Reflux->Crude_Product Workup Workup (Removal of excess reagent and byproduct) Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

The chemical transformation at the core of this process is the intramolecular dehydration of methylsuccinic acid, as illustrated below.

reaction_pathway Methylsuccinic_Acid Methylsuccinic Acid Methylsuccinic_Anhydride This compound Methylsuccinic_Acid->Methylsuccinic_Anhydride - H2O (Dehydration) Water H2O

Caption: Reaction pathway for the formation of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.[3][4][5][6][7]

  • Infrared (IR) Spectroscopy: The formation of the anhydride is indicated by the appearance of two characteristic carbonyl (C=O) stretching bands in the regions of 1865-1800 cm⁻¹ and 1790-1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and methylene (B1212753) protons of the succinic anhydride ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the methyl carbon, and the methylene carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (114.10 g/mol ) will be observed.

Conclusion

The synthesis of this compound from methylsuccinic acid is a straightforward and efficient process that can be accomplished through several methods. The choice of the synthetic route will depend on the specific requirements of the research or development project. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important chemical intermediate.

References

Dehydration of Methylsuccinic Acid to Methylsuccinic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the dehydration of methylsuccinic acid to its corresponding anhydride (B1165640), a valuable intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This document details various experimental protocols, presents quantitative data for comparison, and illustrates key reaction pathways and workflows.

Overview of Dehydration Methods

The conversion of methylsuccinic acid, a dicarboxylic acid, to methylsuccinic anhydride involves the removal of one molecule of water to form a cyclic anhydride. Several methods have been established for this transformation, ranging from high-temperature thermal dehydration to milder, reagent-mediated approaches. The choice of method often depends on factors such as desired yield, purity, reaction scale, and sensitivity of other functional groups present in the molecule.

The principal strategies for this dehydration include:

  • Thermal Dehydration: Direct heating of methylsuccinic acid, often at high temperatures, to drive off water.

  • Dehydration with Acid Anhydrides: Utilizing reagents like acetic anhydride to facilitate the dehydration process.

  • Dehydration with Acid Chlorides: Employing reactive species such as acetyl chloride or thionyl chloride.

  • Dehydration with Strong Dehydrating Agents: Using powerful desiccants like phosphorus pentoxide (P₄O₁₀).

  • Mild Dehydration Methods: Catalytic approaches that operate under less harsh conditions, for instance, using dialkyl dicarbonates with a Lewis acid or a triphenylphosphine (B44618) oxide/oxalyl chloride system.

Comparative Data of Dehydration Methods

The following table summarizes the quantitative data for various dehydration methods. It is important to note that specific data for methylsuccinic acid is limited in the literature; therefore, data for the closely related succinic acid is included for comparative purposes and should be considered as a starting point for optimization.

Dehydration MethodReagent(s)Temperature (°C)Reaction TimeYield (%)Notes
Thermal Dehydration None (optional catalyst)250 - 400Varies≥ 20[1]Yield can be improved with a dehydration catalyst or water removal.[1]
Acetyl Chloride Acetyl ChlorideReflux (Steam Bath)1.5 - 2 hours93 - 95 (for succinic acid)[2]A convenient method with high yield for the analogous succinic acid.[2]
Acetic Anhydride Acetic AnhydrideGentle Heating~ 1 hour~60-70 (for succinic acid)[3]A common and straightforward method.
Phosphorus Oxychloride POCl₃Heating (Free Flame)~ 50 minutes82 - 96 (for succinic acid)[2]High yielding but requires careful handling of the reagent.

Experimental Protocols

Dehydration using Acetyl Chloride (Adapted from Succinic Acid Protocol)

This protocol is adapted from the synthesis of succinic anhydride and may require optimization for methylsuccinic acid.[2]

Materials:

  • Methylsuccinic acid

  • Acetyl chloride

  • Ether (anhydrous)

Equipment:

  • Round-bottomed flask (1 L)

  • Reflux condenser

  • Gas trap

  • Steam bath

  • Büchner funnel

  • Vacuum desiccator

Procedure:

  • Place 1 mole of methylsuccinic acid and 3 moles of acetyl chloride into a 1-L round-bottomed flask fitted with a reflux condenser connected to a gas trap.[2]

  • Gently reflux the mixture on a steam bath until all the methylsuccinic acid has dissolved (approximately 1.5 to 2 hours).[2]

  • Allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath.

  • Collect the resulting crystals of this compound on a Büchner funnel.

  • Wash the crystals with two portions of anhydrous ether.[2]

  • Dry the product in a vacuum desiccator.

Dehydration using Acetic Anhydride (Adapted from Succinic Acid Protocol)

This protocol is based on the dehydration of succinic acid and may need to be adjusted for methylsuccinic acid.[3]

Materials:

  • Methylsuccinic acid

  • Acetic anhydride

  • Ether

Equipment:

  • Round-bottomed flask (100 mL)

  • Reflux condenser with a calcium chloride tube

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, place 15 grams of methylsuccinic acid and 25 mL of acetic anhydride.[3]

  • Gently heat the mixture with occasional shaking until a clear solution is formed.

  • Continue heating for an additional 30 minutes to ensure the reaction goes to completion.[3]

  • Cool the flask to room temperature and then in an ice bath to crystallize the product.

  • Collect the crystals by filtration and wash them with a small amount of ether.[3]

Purification of this compound

The primary impurity in the synthesis of this compound is typically the unreacted methylsuccinic acid, which can form via hydrolysis of the anhydride in the presence of moisture.[4]

Recrystallization:

For solid products, recrystallization is an effective purification method. For unalkylated succinic anhydride, acetic anhydride or a mixture of acetyl chloride and ether have been shown to be effective solvents.[4]

General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Distillation:

For thermally stable anhydrides, vacuum distillation can be used to separate the product from non-volatile impurities.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for the different dehydration methods.

experimental_workflow_acetyl_chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid Methylsuccinic Acid reflux Reflux on Steam Bath (1.5 - 2 hours) start_acid->reflux start_reagent Acetyl Chloride start_reagent->reflux cool Cool to Room Temp & Chill in Ice Bath reflux->cool filter Filter Crystals cool->filter wash Wash with Ether filter->wash dry Dry in Vacuum Desiccator wash->dry product This compound dry->product

Caption: Experimental workflow for the dehydration of methylsuccinic acid using acetyl chloride.

dehydration_mechanism_acetic_anhydride methylsuccinic_acid Methylsuccinic Acid R(COOH)₂ mixed_anhydride Mixed Anhydride Intermediate methylsuccinic_acid->mixed_anhydride Nucleophilic attack on acetic anhydride acetic_anhydride Acetic Anhydride (CH₃CO)₂O acetic_anhydride->mixed_anhydride methylsuccinic_anhydride This compound mixed_anhydride->methylsuccinic_anhydride Intramolecular cyclization acetic_acid Acetic Acid CH₃COOH mixed_anhydride->acetic_acid Elimination

Caption: Proposed reaction mechanism for dehydration with acetic anhydride.

dehydration_mechanism_p4o10 dicarboxylic_acid Methylsuccinic Acid R(COOH)₂ activated_intermediate Activated Phosphate Ester Intermediate dicarboxylic_acid->activated_intermediate Attack on P₄O₁₀ p4o10 Phosphorus Pentoxide P₄O₁₀ p4o10->activated_intermediate anhydride This compound activated_intermediate->anhydride phosphoric_acid Metaphosphoric Acid (HPO₃)n activated_intermediate->phosphoric_acid Elimination second_acid Second molecule of Methylsuccinic Acid second_acid->anhydride Nucleophilic attack on activated intermediate

Caption: Reaction pathway for dehydration using phosphorus pentoxide.

mild_dehydration_boc2o dicarboxylic_acid Methylsuccinic Acid mixed_anhydride Mixed Carbonic-Carboxylic Anhydride dicarboxylic_acid->mixed_anhydride Activation by (Boc)₂O boc2o Di-tert-butyl dicarbonate (B1257347) (Boc)₂O boc2o->mixed_anhydride lewis_acid Lewis Acid (e.g., MgCl₂) lewis_acid->boc2o Catalyst anhydride This compound mixed_anhydride->anhydride Intramolecular Cyclization co2 CO₂ mixed_anhydride->co2 Elimination tbuoh tert-Butanol mixed_anhydride->tbuoh Elimination

Caption: Plausible mechanism for mild dehydration with (Boc)₂O and a Lewis acid catalyst.

References

Spectroscopic data of Methylsuccinic anhydride (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methylsuccinic anhydride (B1165640) (CAS 4100-80-5), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure

Methylsuccinic anhydride, also known as pyrotartaric anhydride or 3-methyloxolane-2,5-dione, is a cyclic dicarboxylic anhydride. Its chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₅H₆O₃ Molecular Weight: 114.10 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4m1HCH
~2.9m1HCH₂ (one H)
~2.6m1HCH₂ (one H)
~1.4d3HCH₃

Solvent: CDCl₃. Data sourced from SpectraBase.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppmAssignment
~174.5C=O
~171.8C=O
~35.2CH
~34.8CH₂
~14.9CH₃

Solvent: CDCl₃. Data sourced from SpectraBase and ChemicalBook.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongC=O stretch (anhydride, symmetric)
~1780StrongC=O stretch (anhydride, asymmetric)
~1230StrongC-O stretch
~2980-2850MediumC-H stretch (aliphatic)

Data sourced from ChemicalBook.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks (Electron Ionization - EI)

m/zRelative IntensityAssignment
114Moderate[M]⁺ (Molecular ion)
70High[M - CO₂]⁺
42Base Peak[C₂H₂O]⁺
41High[C₃H₅]⁺
39Moderate[C₃H₃]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

3.1.2. ¹H NMR Acquisition A proton NMR spectrum is typically acquired on a 300-600 MHz NMR spectrometer. Key parameters include:

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: 1-5 seconds between scans.

  • Spectral Width: A range of 0-10 ppm is appropriate.

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as a reference.

3.1.3. ¹³C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same spectrometer. Key parameters include:

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Spectral Width: A range of 0-200 ppm is typical for organic molecules.

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method) 1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

3.3.1. Sample Introduction A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample is vaporized by heating in the ion source.

3.3.2. Ionization and Analysis The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Structural Elucidation 1H_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration) 1H_NMR->Proton_Env Connectivity Proton-Proton Connectivity (Multiplicity) 1H_NMR->Connectivity 13C_NMR 13C NMR Carbon_Backbone Carbon Backbone (Number of C types) 13C_NMR->Carbon_Backbone Functional_Groups_NMR Carbonyl Carbons 13C_NMR->Functional_Groups_NMR IR_Spec IR Spectroscopy Functional_Groups_IR Functional Groups (C=O, C-O) IR_Spec->Functional_Groups_IR Mass_Spec Mass Spectrometry (EI) Molecular_Weight Molecular Weight (Molecular Ion Peak) Mass_Spec->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Fragments) Mass_Spec->Fragmentation Structure This compound Structure Confirmed Proton_Env->Structure Connectivity->Structure Carbon_Backbone->Structure Functional_Groups_NMR->Structure Functional_Groups_IR->Structure Molecular_Weight->Structure Fragmentation->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic anhydride (B1165640) (MSA) is a cyclic dicarboxylic anhydride with applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel derivatives, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and molecular geometry of methylsuccinic anhydride. Notably, a definitive, publicly available single-crystal X-ray diffraction study for this compound could not be identified in prominent crystallographic databases. Therefore, this guide presents available physicochemical data, discusses the expected molecular geometry based on gas-phase studies and analogy to the well-characterized crystal structure of its parent compound, succinic anhydride, and outlines a detailed, hypothetical experimental protocol for its crystallographic determination.

Introduction

This compound, also known as 3-methyloxolane-2,5-dione, is a derivative of succinic anhydride with a methyl group at the 3-position. Its chemical formula is C₅H₆O₃, and it has a molecular weight of 114.10 g/mol . The presence of the anhydride functional group imparts significant reactivity, making it a valuable intermediate in organic synthesis. While spectroscopic and physicochemical data are available, a detailed solid-state structure determined by X-ray crystallography is not publicly accessible. This guide aims to consolidate the existing information and provide a predictive analysis of its structural features, alongside a procedural outline for its empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing crystallization experiments.

PropertyValue
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
CAS Number 4100-80-5
Appearance Colorless to pale yellow solid or liquid
Melting Point 33-35 °C
Boiling Point 238-240 °C
Density 1.22 g/mL at 25 °C

Molecular Geometry: A Predictive Analysis

In the absence of a crystal structure for this compound, we can infer its likely molecular geometry from related studies. A gas-phase study using Fourier transform microwave spectroscopy has suggested that the five-membered ring of this compound is non-planar and puckered. This is in contrast to a more planar conformation and is attributed to the steric and electronic effects of the methyl substituent.

For a more detailed predictive model, we can examine the crystal structure of the parent compound, succinic anhydride. The crystallographic data for succinic anhydride provides a foundational understanding of the bond lengths, bond angles, and overall conformation of the anhydride ring system.

Crystal Structure of Succinic Anhydride (for comparison)

The crystal structure of succinic anhydride has been determined and provides a valuable reference. The key crystallographic and geometric parameters are summarized in the tables below.

Table 2: Crystallographic Data for Succinic Anhydride [1]

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.963
b (Å) 11.710
c (Å) 5.402
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 440.6
Z 4
Calculated Density (g/cm³) 1.509

Table 3: Selected Bond Lengths and Angles for Succinic Anhydride [1]

BondLength (Å)AngleDegree (°)
C2-O11.380C2-O1-C5110.2
C5-O11.380O1-C2-C3108.9
C2=O61.200O1-C2=O6120.9
C5=O71.200C3-C2=O6130.2
C2-C31.510C2-C3-C4103.9
C3-C41.530C3-C4-C5103.9
C4-C51.510C4-C5-O1108.9
O1-C5=O7120.9
C4-C5=O7130.2

The five-membered ring of succinic anhydride is nearly planar, with only a slight deviation.[1] It is expected that the introduction of a methyl group in this compound would lead to a more pronounced puckering of the ring to alleviate steric strain. The bond lengths and angles within the anhydride group itself are anticipated to be similar to those in succinic anhydride.

Hypothetical Experimental Protocol for Crystal Structure Determination

To obtain definitive data on the crystal structure and molecular geometry of this compound, a single-crystal X-ray diffraction experiment would be required. The following protocol outlines the necessary steps.

Crystallization
  • Solvent Screening: A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve this compound at elevated temperatures and yield crystals upon cooling.

  • Crystallization Method: Slow evaporation of a saturated solution at room temperature is a common and effective method. Alternatively, vapor diffusion, where a less volatile precipitant is slowly introduced into the solution, can be employed. Given the low melting point of this compound, cooling crystallization from a melt could also be attempted.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: Data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).

  • Data Collection Strategy: The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans).

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final model is evaluated based on the agreement between the observed and calculated structure factors (R-factors).

Visualizations

The following diagram illustrates the hypothetical experimental workflow for determining the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound solvent_screening Solvent Screening synthesis->solvent_screening High Purity Sample crystallization_method Slow Evaporation / Vapor Diffusion solvent_screening->crystallization_method single_crystal Single Crystal Growth crystallization_method->single_crystal crystal_mounting Crystal Mounting single_crystal->crystal_mounting Suitable Crystal data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Molecular Geometry structure_refinement->final_structure

Caption: Hypothetical workflow for crystal structure determination.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of its known properties and a predictive analysis of its molecular geometry. The provided hypothetical experimental protocol offers a clear roadmap for researchers aiming to elucidate its solid-state structure. The determination of the crystal structure of this compound would be a valuable contribution to the fields of structural chemistry and drug development, enabling more accurate molecular modeling and a deeper understanding of its chemical behavior.

References

Reactivity of Methylsuccinic anhydride as a dienophile in Diels-Alder reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylsuccinic anhydride (B1165640), a substituted succinic anhydride, serves as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions essential for the synthesis of six-membered rings. Its reactivity is influenced by the presence of the methyl group, which affects the stereoselectivity and reaction kinetics compared to its unsubstituted counterpart, maleic anhydride. This technical guide provides an in-depth analysis of the reactivity of methylsuccinic anhydride as a dienophile, detailing experimental protocols, and summarizing key quantitative data.

Core Principles of Reactivity

The Diels-Alder reaction is a concerted process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. In this compound, the two carbonyl groups of the anhydride moiety act as effective electron-withdrawing groups, activating the carbon-carbon double bond for cycloaddition.

The presence of a methyl group on the double bond of this compound introduces steric and electronic effects that influence its reactivity and the stereochemistry of the resulting adducts. Generally, the reaction favors the formation of the endo product under kinetic control due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is often the more thermodynamically stable isomer.[1][2]

Quantitative Data Summary

While specific quantitative data for the Diels-Alder reaction of this compound with a wide range of dienes is not extensively documented in readily available literature, we can infer its reactivity from studies on analogous compounds like maleic anhydride and citraconic anhydride (methylmaleic anhydride). The data presented below is for the closely related and well-studied reactions of maleic anhydride to provide a comparative baseline for expected reactivity.

DieneDienophileSolventTemperature (°C)Yield (%)Endo/Exo RatioReference
Cyclopentadiene (B3395910)Maleic AnhydrideEthyl Acetate/Hexane (B92381)Room TempHighPredominantly Endo[3][4]
IsopreneMaleic AnhydrideSupercritical CO260--[5]
Anthracene (B1667546)Maleic AnhydrideXyleneReflux (~140)HighEndo[6]
FuranMaleic AnhydrideAcetonitrile40-Exo (thermodynamic)[7]

Note: The methyl group in this compound is expected to introduce steric hindrance, which may lead to lower reaction rates and potentially altered endo/exo selectivity compared to maleic anhydride. For instance, in reactions with unsymmetrical dienes, the methyl group will also influence the regioselectivity of the cycloaddition.

Experimental Protocols

The following are detailed experimental protocols for Diels-Alder reactions involving anhydrides as dienophiles. These can be adapted for reactions with this compound.

Protocol 1: Reaction of a Dienophile with Cyclopentadiene

This protocol is adapted from the reaction of maleic anhydride with cyclopentadiene and can be modified for this compound.[4][8]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or centrifuge tube

  • Filtration apparatus (Buchner or Hirsch funnel)

Procedure:

  • In a round-bottom flask or centrifuge tube, dissolve this compound in a minimal amount of ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of freshly cracked cyclopentadiene to the cooled solution while stirring. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture in the ice bath for approximately 30 minutes.

  • Add hexane to the mixture to induce precipitation of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the product to a constant weight.

Characterization: The product can be characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and stereochemistry of the adduct.

Protocol 2: Reaction of a Dienophile with Anthracene

This protocol is based on the reaction of maleic anhydride with anthracene and is suitable for less reactive dienes requiring thermal conditions.[6]

Materials:

  • This compound

  • Anthracene

  • Xylene (or other high-boiling solvent)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Combine equimolar amounts of this compound and anthracene in a round-bottom flask containing a magnetic stir bar.

  • Add a sufficient volume of xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for a period of 1-2 hours, monitoring the reaction progress (e.g., by TLC).

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold xylene or hexane.

  • Recrystallize the product from a suitable solvent if necessary to obtain a pure sample.

Characterization: Characterize the adduct by melting point determination, NMR, and IR spectroscopy.

Reaction Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the Diels-Alder reaction of this compound.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Diene Endo_TS Endo Transition State (Kinetic Pathway) Diene->Endo_TS Exo_TS Exo Transition State (Thermodynamic Pathway) Diene->Exo_TS Dienophile Methylsuccinic Anhydride Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Lower Ea Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product Higher Ea Endo_Product->Exo_Product Heat (Reversibility)

Diels-Alder reaction pathways for this compound.

Experimental_Workflow Reactants 1. Combine Diene and This compound Solvent 2. Add Solvent (if applicable) Reactants->Solvent Reaction 3. Reaction (Stirring, Heating/Cooling) Solvent->Reaction Isolation 4. Isolate Crude Product (Filtration/Extraction) Reaction->Isolation Purification 5. Purify Product (Recrystallization/Chromatography) Isolation->Purification Characterization 6. Characterize Adduct (NMR, IR, MP) Purification->Characterization

General experimental workflow for Diels-Alder synthesis.

Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds, including anhydrides, can often be enhanced by the use of Lewis acids.[9] Lewis acids coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction. Furthermore, Lewis acid catalysis can increase the endo-selectivity of the reaction.[1] Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂. The choice of Lewis acid and reaction conditions must be carefully optimized to avoid polymerization or other side reactions.

Conclusion

This compound is a reactive dienophile for Diels-Alder reactions, capable of forming substituted cyclohexene adducts. Its reactivity is governed by the electron-withdrawing nature of the anhydride group, while the methyl substituent introduces steric and electronic factors that influence stereoselectivity and regioselectivity. While specific quantitative data for its reactions are not as abundant as for maleic anhydride, the provided protocols and principles offer a solid foundation for its application in organic synthesis. The use of Lewis acid catalysis can be a valuable strategy to enhance reaction rates and control stereochemical outcomes. Further research into the quantitative aspects of this compound's reactivity with a broader range of dienes would be beneficial for its wider application in the development of novel chemical entities.

References

Theoretical Stability of Methylsuccinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of methylsuccinic anhydride (B1165640). By examining computational studies on its structure, thermal decomposition, and hydrolysis, this document offers valuable insights for professionals in drug development and chemical research where the stability of anhydride-containing molecules is critical.

Introduction to Methylsuccinic Anhydride Stability

This compound is a cyclic anhydride that plays a role as a building block in the synthesis of various organic molecules, including polymers and pharmaceuticals. Its stability is a key determinant of its reactivity, shelf-life, and suitability for various applications. The introduction of a methyl group to the succinic anhydride ring is expected to influence its stability through electronic and steric effects. Theoretical and computational chemistry provide powerful tools to probe the intrinsic stability of such molecules, offering insights that complement experimental data.

Theoretical Thermodynamic Stability

While specific theoretical studies calculating the Gibbs free energy and enthalpy of formation for this compound are not abundant in the public literature, extensive research on the closely related succinic anhydride provides a robust baseline for understanding its stability. The methyl group in this compound is anticipated to slightly increase the thermodynamic stability due to its electron-donating inductive effect.

Computational Studies on Succinic Anhydride

High-level quantum mechanical calculations have been employed to investigate the thermodynamic stability of succinic anhydride. These studies are crucial for predicting reaction pathways and energetics.

ParameterValue (kcal/mol)Computational MethodSource
Thermal Decomposition Activation Energy 69.6G2M(CC2) // RRKM[1]
Hydrolysis Activation Energy 47.7AM1 (semi-empirical)[2]

Note: These values are for the parent succinic anhydride and serve as a close approximation for this compound. The presence of a methyl group may slightly alter these values.

Key Stability-Determining Reactions

The stability of this compound is primarily challenged by two key reactions: thermal decomposition and hydrolysis. Understanding the theoretical basis of these reactions is essential for predicting its behavior under various conditions.

Thermal Decomposition Pathway

Theoretical studies on succinic anhydride reveal a concerted fragmentation mechanism for its thermal decomposition.[1] This process involves the simultaneous breaking of multiple bonds, leading to the formation of smaller, more stable molecules.

The proposed unimolecular decomposition of succinic anhydride proceeds via a concerted mechanism to form carbon monoxide (CO), carbon dioxide (CO2), and ethylene (B1197577) (C2H4).[1] The activation energy for this process has been calculated to be 69.6 kcal/mol.[1] For this compound, a similar pathway is expected, likely yielding CO, CO2, and propylene.

Hydrolysis Pathway

The hydrolysis of cyclic anhydrides is a critical reaction, particularly in aqueous environments relevant to pharmaceutical and biological applications. Theoretical modeling has elucidated the mechanism of this ring-opening reaction.

The hydrolysis of succinic anhydride is proposed to proceed through the nucleophilic attack of a water molecule on one of the carbonyl carbons.[2] This leads to the formation of a tetrahedral intermediate, followed by proton transfer and ring-opening to yield succinic acid. The activation barrier for the hydrolysis of succinic anhydride has been calculated to be +47.7 kcal/mol using the AM1 semi-empirical method.[2] The methyl group in this compound may influence the rate of hydrolysis through steric hindrance and electronic effects.

Computational and Experimental Protocols

Theoretical Calculation of Thermodynamic Properties

The determination of thermodynamic properties such as Gibbs free energy and enthalpy of formation from first principles involves sophisticated computational methods.

Methodology: Ab Initio and Density Functional Theory (DFT) Calculations

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Analysis: From the electronic energy and the results of the frequency calculation, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated at a given temperature and pressure.

Experimental Determination of Thermal Stability

Thermogravimetric analysis (TGA) is a common experimental technique to assess the thermal stability of compounds.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. This compound is reported to be stable up to 230°C.

Visualized Workflows and Pathways

Computational Workflow for Stability Analysis

Computational Workflow for Stability Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy geom_opt->energy_calc thermo_props Thermodynamic Properties (ΔG, ΔH, S) freq_calc->thermo_props reaction_path Reaction Pathway Analysis (e.g., Hydrolysis) energy_calc->reaction_path stability_assessment Stability Assessment thermo_props->stability_assessment reaction_path->stability_assessment

Caption: Workflow for computational stability analysis of this compound.

Hydrolysis Pathway of this compound

Hydrolysis Pathway of this compound reactant This compound + H₂O transition_state Transition State (Tetrahedral Intermediate Formation) reactant->transition_state Nucleophilic Attack product Methylsuccinic Acid transition_state->product Ring Opening

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Conclusion

The theoretical stability of this compound is a multifaceted topic that can be effectively investigated through computational chemistry. While direct theoretical data for this compound is limited, studies on the parent succinic anhydride provide valuable benchmarks. The stability is primarily governed by its resistance to thermal decomposition and hydrolysis. The methyl substituent is expected to have a minor stabilizing effect. The computational and experimental protocols outlined in this guide provide a framework for further in-depth studies, which are crucial for the rational design and application of this compound in various scientific and industrial fields.

References

Gas-Phase Structure and Dynamics of Methylsuccinic Anhydride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the gas-phase structure and dynamics of methylsuccinic anhydride (B1165640). The information is compiled from available spectroscopic and computational studies. While a complete experimental determination of the molecular structure is not publicly available in its entirety, this document summarizes the key findings and outlines the established methodologies for such investigations.

Gas-Phase Conformational Dynamics

In the gas phase, free from intermolecular forces, the structure of methylsuccinic anhydride is dictated by intramolecular forces, leading to a dynamic equilibrium between different conformations. The five-membered ring of the succinic anhydride moiety is not planar, and the presence of a methyl group introduces additional conformational possibilities.

Microwave spectroscopy studies have provided valuable insights into the dynamic nature of this compound. The molecule exhibits a degree of puckering, and its rotational spectrum is perturbed by internal motions. Specifically, two uncoupled vibrations have been identified, with energy differences of ΔE₀₁ = 0.4 cm⁻¹ and ΔE₀₂ = 1.2 cm⁻¹. This suggests the presence of low-energy vibrational modes, likely associated with ring puckering and methyl group internal rotation, which are fundamental to its conformational landscape.

conformational_dynamics cluster_conformers Conformational States cluster_vibrations Associated Vibrational Modes Conformer_A Puckered Conformer A Transition_State Transition State Conformer_A->Transition_State ΔE‡ Ring_Puckering Ring Puckering Conformer_A->Ring_Puckering Conformer_B Puckered Conformer B Methyl_Torsion Methyl Torsion Conformer_B->Methyl_Torsion Transition_State->Conformer_B

A diagram illustrating the conformational equilibrium of this compound.

Quantitative Data

While detailed experimental structural parameters like bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed literature, other important gas-phase properties have been determined. The gas-phase proton affinity, a measure of a molecule's basicity in the gas phase, has been measured and calculated.

ParameterValueMethod
Gas-Phase Proton Affinity807 ± 1 kJ/molFourier Transform-Ion Cyclotron Resonance / High-Pressure Chemical Ionization
Computational Value
Gas-Phase Proton AffinityValue dependent on level of theoryDensity Functional Theory (B3LYP/6-31G) / ab initio (MP2/6-31G, G2)

Experimental Protocols

The determination of the gas-phase structure and dynamics of molecules like this compound relies on high-resolution spectroscopic techniques, primarily Fourier Transform Microwave (FTMW) Spectroscopy and Gas Electron Diffraction (GED).

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase. From these constants, a detailed molecular structure can be derived.

Methodology:

  • Sample Introduction: A solid sample of this compound is heated to produce a sufficient vapor pressure. This vapor is then entrained in an inert carrier gas (e.g., argon or neon) and expanded adiabatically into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to a few Kelvin, simplifying the rotational spectrum.

  • Microwave Excitation: The jet-cooled molecules are irradiated with a short, high-power microwave pulse. This pulse excites a coherent polarization of the molecules that are in resonance with the microwave frequency.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay or FID) at their characteristic rotational frequencies. This signal is detected by a sensitive receiver.

  • Data Analysis: The FID is Fourier transformed to yield a frequency-domain spectrum of extremely high resolution. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and centrifugal distortion constants.

  • Structural Determination: By measuring the rotational spectra of different isotopologues (e.g., ¹³C or ¹⁸O substituted species), the positions of the atoms can be precisely determined using Kraitchman's equations, leading to a detailed molecular structure.

Gas Electron Diffraction (GED)

GED is a complementary technique that provides information about the internuclear distances in a molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

  • Diffraction Pattern Detection: The scattered electrons form a diffraction pattern on a detector, which is recorded.

  • Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which gives the probability of finding two nuclei at a certain distance from each other.

  • Structure Refinement: The experimental radial distribution function is compared to theoretical curves calculated for different molecular geometries. The structural parameters (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the experimental and theoretical data.

experimental_workflow cluster_sample Sample Preparation & Introduction cluster_experiment Spectroscopic Measurement cluster_analysis Data Analysis & Structure Determination Sample Solid Methylsuccinic Anhydride Vaporization Heating to Vaporize Sample->Vaporization Jet_Expansion Supersonic Jet Expansion (for FTMW) Vaporization->Jet_Expansion Gas_Inlet Gas Inlet (for GED) Vaporization->Gas_Inlet FTMW FTMW Spectroscopy Jet_Expansion->FTMW GED Gas Electron Diffraction Gas_Inlet->GED Rotational_Constants Determine Rotational Constants (A, B, C) FTMW->Rotational_Constants Radial_Distribution Generate Radial Distribution Function GED->Radial_Distribution Structure_Refinement Refine Molecular Structure (Bond Lengths, Angles) Rotational_Constants->Structure_Refinement Radial_Distribution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Gas-Phase Structure

A general workflow for determining the gas-phase structure of this compound.

Conclusion

The gas-phase study of this compound reveals a molecule with a non-planar, puckered ring structure and internal dynamics associated with low-energy vibrations. While a complete, experimentally determined three-dimensional structure is not yet fully available in the public domain, the existing spectroscopic data provides a foundational understanding of its conformational behavior. Further investigations, particularly the full disclosure of high-resolution microwave spectroscopy and gas electron diffraction data, would be invaluable for a complete characterization of its structure and dynamics, which is crucial for applications in drug design and materials science where molecular conformation plays a critical role.

Methodological & Application

Application Notes and Protocols for the Use of Methylsuccinic Anhydride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic anhydride (B1165640) is a versatile monomer employed in the synthesis of biodegradable polymers with significant potential in the biomedical field, particularly in drug delivery and tissue engineering. As a derivative of succinic acid, a naturally occurring metabolite, polymers derived from methylsuccinic anhydride are anticipated to exhibit excellent biocompatibility and tunable degradation kinetics. The incorporation of the methyl group along the polymer backbone can modify the physicochemical properties of the resulting polymer, such as its hydrophobicity, degradation rate, and thermal characteristics, offering a finer control over drug release profiles and material performance compared to unsubstituted poly(succinic anhydride).

These application notes provide an overview of the synthesis, characterization, and biomedical applications of polymers derived from this compound. Detailed experimental protocols for polymer synthesis and characterization are included to guide researchers in this field.

Polymer Synthesis Applications

Polymers based on this compound are primarily synthesized through melt polycondensation, a robust and solvent-free method. This technique allows for the preparation of both homopolymers and copolymers with tailored properties.

Homopolymers: Poly(this compound) is a biodegradable polymer with potential applications in short-term drug delivery, where rapid degradation and release are desired.

Copolymers: To achieve a broader range of properties, this compound is often copolymerized with other dicarboxylic acids.[1] For instance, copolymerization with longer-chain dicarboxylic acids like sebacic acid can decrease the degradation rate and increase the hydrophobicity of the resulting polymer, making it suitable for sustained-release drug delivery systems.[2] The ratio of the comonomers can be adjusted to fine-tune the polymer's thermal properties, molecular weight, and drug release kinetics.[1]

Data Presentation: Properties of Methylsuccinic Acid-Based Copolyesters

The following table summarizes the properties of copolyesters synthesized from 2-methylsuccinic acid, sebacic acid, and 1,4-butanediol, as described in the literature.[1]

Monomer Composition (molar ratio)Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (Mw/Mn)Viscosity Number (cm³/g)
2-methylsuccinic acid : sebacic acid (20:80)80,000 - 150,0002 - 4170 - 220
2-methylsuccinic acid : sebacic acid (50:50)60,000 - 200,0002 - 4160 - 250
2-methylsuccinic acid : sebacic acid (70:30)60,000 - 200,0002 - 4160 - 250

Experimental Protocols

Protocol 1: Synthesis of Poly(methylsuccinic-co-sebacic anhydride) by Melt Polycondensation

This protocol is adapted from established methods for polyanhydride synthesis.[3][4]

Materials:

  • Methylsuccinic acid

  • Sebacic acid

  • Acetic anhydride

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

  • Dichloromethane (B109758) (anhydrous)

  • Petroleum ether (anhydrous)

  • Glass reaction vessel with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser

Procedure:

  • Prepolymer Synthesis:

    • In a round-bottom flask, combine the desired molar ratio of methylsuccinic acid and sebacic acid.

    • Add an excess of acetic anhydride (e.g., a 1:10 molar ratio of total dicarboxylic acid to acetic anhydride).

    • Reflux the mixture under a nitrogen atmosphere with stirring for 30 minutes to form the acetic anhydride prepolymer.

    • Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

  • Melt Polycondensation:

    • Heat the prepolymer melt to 180°C under a high vacuum (e.g., <1 mmHg) with constant stirring.

    • Continue the reaction for 90-120 minutes. The viscosity of the melt will increase as the polymerization progresses.

    • After the desired time, cool the polymer to room temperature under an argon atmosphere.

    • Dissolve the polymer in anhydrous dichloromethane and precipitate it by adding the solution to an excess of anhydrous petroleum ether.

    • Collect the purified polymer by filtration and dry it under vacuum at room temperature.

Protocol 2: Characterization of the Synthesized Polymer

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the polymer to confirm the presence of anhydride bonds.

  • Expected Peaks: Characteristic anhydride carbonyl stretching bands around 1740 cm⁻¹ and 1810 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the polymer structure and determine the copolymer composition.

3. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC.

  • Use a suitable solvent (e.g., tetrahydrofuran) as the mobile phase and polystyrene standards for calibration.

4. Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

Mandatory Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers Methylsuccinic Acid & Sebacic Acid Prepolymer Prepolymer Formation (Reflux) Monomers->Prepolymer AceticAnhydride Acetic Anhydride AceticAnhydride->Prepolymer Polycondensation Melt Polycondensation (180°C, Vacuum) Prepolymer->Polycondensation Purification Purification (Dissolution & Precipitation) Polycondensation->Purification FinalPolymer Poly(methylsuccinic-co-sebacic anhydride) Purification->FinalPolymer FTIR FTIR Spectroscopy FinalPolymer->FTIR NMR NMR Spectroscopy FinalPolymer->NMR GPC GPC FinalPolymer->GPC DSC DSC FinalPolymer->DSC AnhydrideBonds AnhydrideBonds FTIR->AnhydrideBonds Confirm Anhydride Bonds StructureComp StructureComp NMR->StructureComp Confirm Structure & Composition MolecularWeight MolecularWeight GPC->MolecularWeight Determine Mn, Mw, PDI ThermalProperties ThermalProperties DSC->ThermalProperties Determine Tg, Tm

Caption: Workflow for the synthesis and characterization of poly(methylsuccinic-co-sebacic anhydride).

Cellular Uptake Pathway of Polyanhydride Nanoparticles for Drug Delivery

For drug development applications, polymers synthesized from this compound can be formulated into nanoparticles to encapsulate therapeutic agents. Understanding the mechanism of cellular uptake is crucial for designing effective drug delivery systems. Studies on other polyanhydride nanoparticles have shown that their internalization by immune cells, such as monocytes, is primarily an active process mediated by the actin cytoskeleton.

G cluster_cellular_env Cellular Environment cluster_internalization Internalization Pathway cluster_intracellular_fate Intracellular Fate NP Polyanhydride Nanoparticle (Drug-loaded) Receptor Cell Surface Receptors NP->Receptor Binding Cell Monocyte / Macrophage Actin Actin Cytoskeleton Rearrangement Receptor->Actin Signal Transduction Endocytosis Actin-Mediated Endocytosis (Phagocytosis / Macropinocytosis) Actin->Endocytosis Endosome Endosome Endocytosis->Endosome Vesicle Formation Degradation Polymer Degradation (Hydrolysis) Endosome->Degradation Acidic pH DrugRelease Drug Release Degradation->DrugRelease Target Intracellular Target (e.g., Bacteria, Organelle) DrugRelease->Target Efficacy Therapeutic Effect Target->Efficacy

Caption: Cellular uptake and intracellular drug release from polyanhydride nanoparticles.

References

Methylsuccinic Anhydride: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylsuccinic anhydride (B1165640), a derivative of succinic acid, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactive anhydride functional group allows for the introduction of a methyl-substituted succinyl moiety into target molecules, a feature that can be leveraged to modify the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This document provides an overview of its applications, key chemical reactions, and detailed protocols relevant to pharmaceutical synthesis.

Applications in Pharmaceutical Synthesis

Methylsuccinic anhydride is primarily utilized in acylation reactions, particularly Friedel-Crafts acylation and the formation of amides and esters. These reactions are fundamental in building the molecular framework of a variety of drugs.

One notable application is in the synthesis of anti-inflammatory agents. The methylsuccinyl group can be incorporated into a larger molecule to enhance its therapeutic properties. An example of a pharmaceutical synthesized using this compound is Lifibrol , a drug developed for its antihyperlipidemic properties. The synthesis of a key intermediate for Lifibrol involves the Friedel-Crafts acylation of biphenyl (B1667301) with this compound.

Beyond specific drug synthesis, this compound can be employed in the development of prodrugs. The anhydride can react with a hydroxyl or amino group of a parent drug to form an ester or amide linkage. This linkage can be designed to be cleaved in vivo, releasing the active drug. This strategy can be used to improve a drug's solubility, stability, or pharmacokinetic profile.

Key Synthetic Reactions

The utility of this compound in pharmaceutical synthesis is centered around two primary reaction types:

  • Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction of this compound with an aromatic substrate introduces a 3-carboxy-3-methylpropionyl group. This is a key step in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The electrophilic substitution occurs on the aromatic ring, forming a new carbon-carbon bond.

  • Amide and Ester Formation: The anhydride ring of this compound is susceptible to nucleophilic attack by amines and alcohols. Reaction with a primary or secondary amine yields a methylsuccinamic acid derivative (an amide-acid). Similarly, reaction with an alcohol in the presence of a suitable catalyst or base affords a monoester of methylsuccinic acid. These reactions are crucial for creating linkers in drug conjugates or for modifying the properties of an API.

Quantitative Data Summary

The efficiency of synthetic reactions involving this compound is critical in pharmaceutical manufacturing. The following table summarizes typical quantitative data for the key reactions mentioned.

Reaction TypeSubstratesCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Friedel-Crafts Acylation Biphenyl, this compoundAnhydrous AlCl₃Dichloromethane (B109758), Nitrobenzene0 - 252 - 2460 - 85
Amidation This compound, Primary/Secondary Amine-Dichloromethane, THF0 - 251 - 485 - 98
Esterification This compound, AlcoholPyridine, DMAPDichloromethane0 - 252 - 670 - 90

Experimental Protocols

Below are detailed protocols for the key synthetic transformations involving this compound.

Protocol 1: Friedel-Crafts Acylation of Biphenyl with this compound

This protocol describes the synthesis of a key precursor for the drug Lifibrol.

Materials:

  • Biphenyl

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (2M)

  • Sodium Sulfate (anhydrous)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add biphenyl (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 4-(4-biphenylyl)-3-methyl-4-oxobutanoic acid.

Protocol 2: Synthesis of a Methylsuccinamic Acid Derivative

This protocol details the ring-opening reaction of this compound with a primary amine to form an amide-acid.

Materials:

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzylamine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of the anhydride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting anhydride is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure N-benzyl-2-methylsuccinamic acid.

Visualizations

Logical Workflow for Pharmaceutical Synthesis using this compound

G cluster_start Starting Materials cluster_reactions Key Synthetic Reactions cluster_intermediates Pharmaceutical Intermediates cluster_final Final Product A This compound D Friedel-Crafts Acylation A->D E Amidation / Esterification A->E B Aromatic Substrate (e.g., Biphenyl) B->D C Amine / Alcohol C->E F Acylated Aromatic Ketone (e.g., Lifibrol Precursor) D->F G Methylsuccinamic Acid / Ester E->G H Active Pharmaceutical Ingredient (API) F->H G->H

Caption: Synthetic pathways using this compound.

Reaction Mechanism: Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization A Methylsuccinic Anhydride C Acylium Ion Intermediate A->C + AlCl₃ B AlCl₃ E Sigma Complex (Resonance Stabilized) C->E + Aromatic Ring D Aromatic Ring (e.g., Biphenyl) G Acylated Product E->G - H⁺ F Proton Removal

Caption: Friedel-Crafts acylation mechanism overview.

Application Notes and Protocols: Friedel-Crafts Acylation Reactions Using Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Friedel-Crafts acylation of aromatic compounds using methylsuccinic anhydride (B1165640). This reaction is a valuable tool in organic synthesis for the preparation of substituted β-aroyl-isobutyric acids, which are versatile intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] When employing an unsymmetrical anhydride like methylsuccinic anhydride, the reaction offers a direct route to introduce a four-carbon chain with both a keto and a carboxylic acid functionality onto an aromatic ring. The resulting β-aroyl-isobutyric acids can serve as precursors for a variety of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid, most commonly aluminum chloride (AlCl₃), activates the anhydride to generate an acylium ion electrophile.[2] The regioselectivity of the acylation on substituted aromatic rings is influenced by the electronic nature of the substituents and steric factors.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of an aromatic compound with this compound in the presence of a Lewis acid, such as aluminum chloride, proceeds through the formation of an acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the corresponding carbonyl carbon more electrophilic. Nucleophilic attack by the aromatic ring onto this activated carbonyl group, followed by the opening of the anhydride ring and subsequent rearomatization, yields the final keto acid product.

Due to the unsymmetrical nature of this compound, two isomeric acylium ions can potentially be formed, leading to two possible regioisomeric products. The regioselectivity of the ring opening is influenced by both electronic and steric effects of the methyl group on the anhydride. Generally, the attack of the Lewis acid and subsequent nucleophilic attack by the arene will be directed by these factors.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Work-up MA This compound Complex MA-AlCl₃ Complex MA->Complex + AlCl₃ LA AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate Complex->Acylium Ring Opening Arene Aromatic Ring (Arene) Sigma σ-Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product β-Aroyl-isobutyric Acid Product_Complex->Final_Product Aqueous Work-up (e.g., H₂O/HCl)

Caption: General mechanism of Friedel-Crafts acylation with this compound.

Applications

The β-aroyl-isobutyric acids synthesized through this method are valuable intermediates in medicinal chemistry. The presence of both a ketone and a carboxylic acid allows for a wide range of subsequent transformations, including:

  • Reductions: The ketone can be reduced to a secondary alcohol, and the carboxylic acid can be reduced to a primary alcohol.

  • Cyclizations: Intramolecular reactions can lead to the formation of various heterocyclic systems, such as pyridazinones, which are known to exhibit a range of biological activities.

  • Further Functionalization: The aromatic ring, the aliphatic chain, the ketone, and the carboxylic acid all provide handles for further synthetic modifications.

Quantitative Data Summary

The following table summarizes the available quantitative data for the Friedel-Crafts acylation of benzene (B151609) with this compound. At present, specific yield and regioselectivity data for the reaction of this compound with substituted arenes such as toluene (B28343) and anisole (B1667542) are not widely available in the literature. The provided protocols for these substrates are representative procedures based on similar reactions with other anhydrides and may require optimization.

Aromatic SubstrateAcylating AgentCatalystSolventReaction ConditionsProductYield (%)Reference
BenzeneThis compoundAlCl₃BenzeneReflux, 2 hoursβ-Benzoylisobutyric acid60Dixon et al., 1949

Experimental Protocols

Safety Precautions: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of β-Benzoylisobutyric Acid

This protocol is based on the procedure described by Dixon, Gregory, and Wiggins (1949).

Materials:

  • This compound

  • Anhydrous benzene (dried)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dilute hydrochloric acid (HCl)

  • Ice

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve this compound (1 equivalent) in dry benzene (used as both reactant and solvent).

  • With cooling, add finely ground anhydrous aluminum chloride (2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 2 hours.

  • After cooling the reaction mixture to room temperature, carefully pour it onto a mixture of crushed ice and an excess of dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Remove the excess benzene by steam distillation.

  • The solid product that precipitates upon cooling is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Protocol 2: General Representative Protocol for the Acylation of Toluene with this compound

This is a general procedure adapted from similar Friedel-Crafts acylations and may require optimization. The regioselectivity of this reaction has not been definitively reported and a mixture of isomers is possible.

Materials:

  • This compound

  • Anhydrous toluene (dried)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or nitrobenzene (B124822) as solvent

  • Dilute hydrochloric acid (HCl)

  • Ice

  • Round-bottom flask

  • Addition funnel

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g., dichloromethane) in the flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the addition funnel.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride at 0 °C.

  • After the addition is complete, add anhydrous toluene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition of toluene is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product, a mixture of isomeric 3-(toluoyl)butanoic acids, can be purified by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a general workflow for a typical Friedel-Crafts acylation reaction using this compound.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_LA Add Lewis Acid (e.g., AlCl₃) and Solvent setup->add_LA cool_reaction Cool Reaction Mixture (e.g., 0 °C) add_LA->cool_reaction add_anhydride Add this compound Solution Dropwise cool_reaction->add_anhydride add_arene Add Aromatic Substrate Dropwise add_anhydride->add_arene react Stir at Room Temperature or Reflux add_arene->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Work-up (Ice/HCl) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Synthesis of Trimethylnaphthols via Haworth Reaction with Methylsuccinic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and generalized experimental protocol for the synthesis of trimethylnaphthols from xylenols and methylsuccinic anhydride (B1165640). This synthesis is a variation of the Haworth reaction, a powerful method for the annulation of aromatic rings. The resulting trimethylnaphthol scaffolds are of interest in medicinal chemistry and drug development due to their structural similarity to various biologically active compounds.

Disclaimer: The following protocols are representative examples based on the well-established principles of the Haworth synthesis. Specific reaction conditions, such as temperatures, times, and purification methods, may require optimization for specific isomers of xylenol and for maximizing yields of the desired trimethylnaphthol product. The quantitative data provided is illustrative and based on typical outcomes for similar reactions.

Application Notes

The synthesis of substituted naphthols, such as trimethylnaphthols, is a significant endeavor in synthetic organic chemistry, primarily due to their prevalence in the core structures of many natural products and pharmacologically active molecules. The Haworth synthesis offers a classical and reliable approach to constructing the naphthalene (B1677914) ring system from readily available starting materials.

The overall synthetic strategy involves a four-step sequence:

  • Friedel-Crafts Acylation: An initial Friedel-Crafts acylation of a selected xylenol isomer with methylsuccinic anhydride, catalyzed by a Lewis acid like aluminum chloride, forms a γ-keto-acid.

  • Reduction of the Carbonyl Group: The keto group of the intermediate is reduced to a methylene (B1212753) group, typically via a Clemmensen reduction, to yield a substituted γ-arylbutyric acid.

  • Intramolecular Cyclization: The resulting butyric acid derivative undergoes an intramolecular Friedel-Crafts acylation (ring-closure) in the presence of a strong acid, such as polyphosphoric acid, to form a tetralone.

  • Aromatization: The final step involves the dehydrogenation of the tetralone to afford the target trimethylnaphthol.

The substitution pattern on the final trimethylnaphthol is dictated by the starting xylenol isomer and the regioselectivity of the initial Friedel-Crafts acylation. These compounds can serve as versatile intermediates for the synthesis of more complex molecules with potential applications in drug discovery, materials science, and as chemical probes.

Experimental Protocols

Materials and Equipment:

  • Glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Standard work-up and purification equipment (separatory funnels, rotary evaporator, chromatography columns)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Analytical instrumentation for characterization (NMR, IR, Mass Spectrometry, Melting Point Apparatus)

Reagents:

  • Selected xylenol isomer (e.g., 2,3-dimethylphenol, 2,4-dimethylphenol, etc.)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) or other suitable solvent (e.g., carbon disulfide)

  • Hydrochloric acid (concentrated and dilute)

  • Zinc amalgam (Zn(Hg))

  • Toluene (B28343)

  • Polyphosphoric acid (PPA)

  • Palladium on carbon (Pd/C) or sulfur

  • Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Protocol 1: Friedel-Crafts Acylation of Xylenol with this compound
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 eq.) in nitrobenzene (solvent).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the chosen xylenol isomer (1.0 eq.) and this compound (1.1 eq.) in nitrobenzene.

  • Add the solution of the xylenol and anhydride dropwise to the stirred aluminum chloride suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Acidify the bicarbonate extracts with concentrated hydrochloric acid to precipitate the crude γ-keto-acid.

  • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure keto-acid.

Protocol 2: Clemmensen Reduction of the γ-Keto-Acid
  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask fitted with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the γ-keto-acid (1.0 eq.) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added periodically.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude γ-arylbutyric acid, which can be purified by recrystallization or used directly in the next step.

Protocol 3: Intramolecular Cyclization to a Tetralone
  • Place the γ-arylbutyric acid (1.0 eq.) in a beaker and add polyphosphoric acid (PPA) (approx. 10 times the weight of the acid).

  • Heat the mixture on a steam bath or in an oil bath at 80-100 °C with occasional stirring for 1-2 hours, until the evolution of gas ceases.

  • Pour the hot mixture onto crushed ice and stir until the PPA is completely hydrolyzed.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water, 5% sodium hydroxide (B78521) solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give the crude tetralone.

  • Purify the tetralone by vacuum distillation or column chromatography.

Protocol 4: Aromatization to Trimethylnaphthol
  • In a suitable flask, mix the tetralone (1.0 eq.) with a catalytic amount of 10% palladium on carbon (Pd/C).

  • Heat the mixture at 180-220 °C for 2-4 hours. Alternatively, heat with a stoichiometric amount of sulfur at a similar temperature.

  • Cool the reaction mixture and dissolve it in a suitable organic solvent like toluene.

  • Filter to remove the catalyst (if using Pd/C).

  • Wash the organic solution with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the resulting crude trimethylnaphthol by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of a Generic Trimethylnaphthol

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1γ-(Trimethylphenyl)-γ-keto-butyric acid~236.2770-85120-140
2γ-(Trimethylphenyl)-butyric acid~222.2985-9580-100
3Trimethyltetralone~204.2975-9050-70
4Trimethylnaphthol~202.2760-80100-130

Note: The exact molecular weights and melting points will vary depending on the specific isomers of the starting materials and products.

Visualizations

Reaction Pathway

Haworth_Synthesis Xylenol Xylenol KetoAcid γ-Keto-Acid Xylenol->KetoAcid  AlCl₃ Friedel-Crafts Acylation MeSA Methylsuccinic Anhydride MeSA->KetoAcid ArylButyricAcid γ-Arylbutyric Acid KetoAcid->ArylButyricAcid  Zn(Hg), HCl Clemmensen Reduction Tetralone Tetralone ArylButyricAcid->Tetralone  PPA Intramolecular Cyclization Naphthol Trimethylnaphthol Tetralone->Naphthol  Pd/C, Heat Aromatization

Caption: Generalized reaction pathway for the synthesis of trimethylnaphthols.

Experimental Workflow

Experimental_Workflow Start Start: Reagents Step1 Step 1: Friedel-Crafts Acylation (Xylenol + this compound) Start->Step1 Workup1 Work-up & Purification (Keto-Acid) Step1->Workup1 Step2 Step 2: Clemmensen Reduction Workup1->Step2 Workup2 Work-up & Purification (Arylbutyric Acid) Step2->Workup2 Step3 Step 3: Intramolecular Cyclization Workup2->Step3 Workup3 Work-up & Purification (Tetralone) Step3->Workup3 Step4 Step 4: Aromatization Workup3->Step4 Final Final Product: Trimethylnaphthol Step4->Final Characterization Characterization (NMR, IR, MS, MP) Final->Characterization

Caption: Step-by-step experimental workflow for trimethylnaphthol synthesis.

Application of Methylsuccinic Anhydride in Agrochemical Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylsuccinic anhydride (B1165640), a cyclic dicarboxylic anhydride, serves as a versatile building block in the synthesis of a variety of agrochemicals. Its reactive anhydride ring readily undergoes nucleophilic attack by alcohols and amines to form stable ester and amide linkages, respectively. This reactivity allows for the introduction of the methylsuccinyl moiety into larger molecules, which can impart or enhance biological activity, leading to the development of novel fungicides, herbicides, and plant growth regulators. This document provides a detailed overview of the applications of methylsuccinic anhydride in the agrochemical sector, complete with experimental protocols and relevant data.

Synthesis of Agrochemical Intermediates

This compound is a key precursor in the production of various agrochemical intermediates. A notable example is its synthesis from citric acid, a renewable feedstock, which provides a sustainable route to this important building block.

Production of this compound from Citric Acid

A patented method describes the production of methylsuccinic acid and its corresponding anhydride through the decarboxylation and catalytic hydrogenation of citric acid.[1] This process offers a bio-based route to this compound, a valuable intermediate for further chemical synthesis in the agrochemical industry.

Experimental Protocol: Synthesis of this compound from Citric Acid

This protocol is adapted from the process described in patent WO2018065475A1.[1]

Objective: To synthesize this compound from citric acid monohydrate.

Materials:

  • Citric acid monohydrate

  • Diglyme (B29089)

  • Palladium on carbon (Pd/C) catalyst

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • High-pressure reactor

Procedure:

  • Dissolve 420 mg of citric acid monohydrate in 20 mL of diglyme in a high-pressure reactor.

  • Add 0.5 mol% of Pd/C catalyst to the solution.

  • Flush the reactor three times with N₂ gas, followed by three flushes with H₂ gas.

  • Pressurize the reactor with 20 bar of H₂.

  • Heat the reactor to 275°C over a period of 50 minutes.

  • After the reaction, cool the reactor and carefully vent the H₂ gas.

  • The resulting product mixture contains this compound, methylsuccinic acid, and isobutyric acid.

  • Purification of this compound can be achieved through distillation or crystallization.

Data Presentation

ProductYield
This compound28%
Methylsuccinic acid49%
Isobutyric acid9%

Table 1: Product yields from the synthesis of this compound from citric acid.[1]

Reaction Pathway

G Citric Acid Citric Acid Aconitic Acid Aconitic Acid Citric Acid->Aconitic Acid Dehydration Itaconic Acid Itaconic Acid Aconitic Acid->Itaconic Acid Decarboxylation Methylsuccinic Acid Methylsuccinic Acid Itaconic Acid->Methylsuccinic Acid Hydrogenation (Pd/C, H2) This compound This compound Methylsuccinic Acid->this compound Dehydration/Cyclization

Caption: Synthesis pathway of this compound from Citric Acid.

Application in Fungicide Synthesis

While specific commercial fungicides directly derived from this compound are not extensively documented in publicly available literature, the analogous succinic anhydride is a known building block for fungicides. The introduction of a methyl group can modulate the lipophilicity and steric properties of the final molecule, potentially leading to improved efficacy and selectivity. The primary synthetic route involves the reaction of this compound with fungicidally active amines or alcohols.

Proposed Experimental Protocol: Synthesis of a Hypothetical N-aryl Methylsuccinamic Acid Fungicide

Objective: To synthesize an N-aryl methylsuccinamic acid, a potential fungicide, from this compound and an aniline (B41778) derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in toluene.

  • Add 1 equivalent of 4-chloroaniline to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, N-(4-chlorophenyl)methylsuccinamic acid, is expected to precipitate.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

  • Characterize the product using NMR and IR spectroscopy.

Logical Workflow for Fungicide Development

G cluster_0 Synthesis cluster_1 Biological Evaluation This compound This compound Ester/Amide Formation Ester/Amide Formation This compound->Ester/Amide Formation Bioactive Amine/Alcohol Bioactive Amine/Alcohol Bioactive Amine/Alcohol->Ester/Amide Formation Purification Purification Ester/Amide Formation->Purification Characterization Characterization Purification->Characterization Lead Compound Lead Compound Characterization->Lead Compound In-vitro Assay In-vitro Assay Lead Compound->In-vitro Assay Greenhouse Trials Greenhouse Trials In-vitro Assay->Greenhouse Trials Field Trials Field Trials Greenhouse Trials->Field Trials Efficacy Data Efficacy Data Field Trials->Efficacy Data

Caption: Workflow for developing agrochemicals from this compound.

Potential as a Herbicide Safener Intermediate

Amide derivatives of carboxylic acids are known to act as herbicide safeners, protecting crops from the phytotoxic effects of certain herbicides. This compound can be used to synthesize such amides.

Hypothetical Signaling Pathway for Herbicide Safening

While the precise mechanism for a hypothetical this compound-derived safener is unknown, many safeners act by inducing the expression of detoxification enzymes in the crop plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.

G Safener Safener Receptor Binding Receptor Binding Safener->Receptor Binding Signal Transduction Signal Transduction Receptor Binding->Signal Transduction Gene Activation Gene Activation Signal Transduction->Gene Activation Detoxification Enzyme Synthesis Detoxification Enzyme Synthesis Gene Activation->Detoxification Enzyme Synthesis Herbicide Detoxification Herbicide Detoxification Detoxification Enzyme Synthesis->Herbicide Detoxification

Caption: Proposed signaling pathway for a herbicide safener.

Use in the Synthesis of Plant Growth Regulators

The structural motif of methylsuccinic acid, accessible from the anhydride, can be found in molecules that may influence plant growth. While no commercial plant growth regulators are explicitly marketed as derivatives of this compound, its use in synthesizing analogs of known plant growth regulators is a plausible area of research.

This compound is a valuable and versatile intermediate in the agrochemical industry. Its straightforward synthesis, including a sustainable route from citric acid, and its reactivity make it an attractive starting material for the creation of new fungicides, herbicides, and plant growth regulators. Further research into the biological activities of its derivatives is warranted to fully exploit its potential in developing novel crop protection and enhancement solutions. The provided protocols and conceptual frameworks offer a foundation for researchers and professionals in the field to explore the applications of this promising chemical.

References

Application Notes and Protocols for Ring-Opening Polymerization of Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of cyclic esters and anhydrides is a powerful technique for the synthesis of biodegradable polyesters with tunable properties, making them highly attractive for biomedical applications such as drug delivery and tissue engineering. Methylsuccinic anhydride (B1165640), a readily available monomer, can be polymerized to yield poly(methylsuccinic anhydride), a polyester (B1180765) with potential for various biomedical applications due to its inherent biodegradability and the presence of a pendant methyl group that can influence its physical and degradation properties.

This document provides detailed protocols and application notes for the ring-opening polymerization of this compound. While the homopolymerization of this compound is not extensively reported in the literature, this guide presents a generalized protocol adapted from the well-established ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides. This serves as a foundational methodology for researchers to develop and optimize specific homopolymerization or copolymerization strategies for this compound.

Data Presentation: Reaction Parameters for Ring-Opening Copolymerization of Anhydrides

The following table summarizes typical quantitative data for the ring-opening copolymerization of cyclic anhydrides with epoxides, which can be used as a starting point for the polymerization of this compound.

ParameterTypical RangeNotes
Monomer:Catalyst Ratio 100:1 to 500:1Highly dependent on catalyst activity.
Monomer:Co-catalyst Ratio 100:1 to 500:1Often used in a 1:1 ratio with the catalyst.
Anhydride:Epoxide Ratio 1:1 (for alternating copolymers)Can be varied to control polymer composition.
Temperature (°C) 80 - 130Reaction temperature influences polymerization rate and side reactions.
Reaction Time (h) 1 - 24Dependent on catalyst, temperature, and desired conversion.
Solvent Toluene (B28343), THF, or bulk (solvent-free)Solvent choice can affect solubility and reaction kinetics.
Resulting Polymer Mn ( kg/mol ) 5 - 25Molecular weight can be controlled by the monomer-to-initiator ratio.
Polydispersity Index (PDI) 1.1 - 1.8Narrow PDIs are indicative of a controlled polymerization.

Experimental Protocols

The following protocols are generalized methodologies for the ring-opening polymerization of cyclic anhydrides. Researchers should adapt these protocols for the specific case of this compound and conduct optimization studies.

Protocol 1: Metal-Catalyzed Ring-Opening Copolymerization of this compound with an Epoxide

This protocol is adapted from procedures for the copolymerization of phthalic anhydride and cyclohexene (B86901) oxide using a chromium-based catalyst.[1]

Materials:

  • This compound (MSA)

  • Epoxide (e.g., cyclohexene oxide, CHO)

  • Amine-bis(phenolate) chromium(III) complex (or other suitable metal catalyst)

  • 4-Dimethylaminopyridine (DMAP) (co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (B109758) (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Standard glassware for purification

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. The reaction is performed under an inert atmosphere using standard Schlenk techniques.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (e.g., 2.5 mmol), the chromium(III) catalyst (e.g., 0.01 mmol, 1 mol% relative to anhydride), and DMAP (e.g., 0.01 mmol, 1 mol% relative to anhydride) to a Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add anhydrous toluene (e.g., 5 mL) to the flask, followed by the epoxide (e.g., 2.5 mmol for a 1:1 molar ratio to MSA).

  • Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the desired amount of time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR spectroscopy if desired.

  • Work-up: After the desired reaction time, cool the flask to room temperature in an ice bath. Dissolve the crude product in a minimal amount of dichloromethane.

  • Purification: Precipitate the polymer by adding the dichloromethane solution dropwise to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine thermal properties.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of this compound

This protocol is a conceptual adaptation based on the principles of organocatalyzed ROP of cyclic esters.[2][3]

Materials:

  • This compound (MSA)

  • Benzyl (B1604629) alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable organic base (catalyst)

  • Thiourea co-catalyst (optional, can enhance control)

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Methanol (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Preparation: Rigorously dry all glassware and ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 1 mmol) and the chosen solvent (e.g., 2 mL of DCM).

  • Initiation and Catalysis: Add benzyl alcohol (e.g., 0.02 mmol, for a target degree of polymerization of 50) as the initiator. Subsequently, add the organocatalyst, such as DBU (e.g., 0.02 mmol, 1 mol% relative to monomer). If using a co-catalyst like thiourea, it would be added at this stage.

  • Polymerization: Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours). The progress can be monitored via ¹H NMR analysis of aliquots.

  • Termination and Purification: Quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Isolation and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Characterize the polymer using GPC, NMR, and thermal analysis techniques.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Ring-Opening Polymerization reagents Reagents Preparation (Drying of Monomer, Solvent, etc.) setup Reaction Setup (Inert Atmosphere) reagents->setup polymerization Polymerization (Heating & Stirring) setup->polymerization workup Reaction Work-up (Cooling & Dissolution) polymerization->workup purification Purification (Precipitation in Methanol) workup->purification characterization Polymer Characterization (GPC, NMR, DSC, TGA) purification->characterization

Caption: General experimental workflow for ROP.

Signaling Pathway Application Concept

Polyesters derived from ring-opening polymerization are often explored for drug delivery systems. The encapsulated drug can be released to interact with cellular signaling pathways. Below is a simplified, conceptual diagram of a drug interfering with a generic signaling cascade.

signaling_pathway Conceptual Drug Action on a Signaling Pathway cluster_cell Cell receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response nucleus->cellular_response drug Released Drug drug->kinase2 Inhibits

Caption: Drug inhibiting a kinase cascade.

References

Application Notes and Protocols for Methylsuccinic Anhydride as a Derivatizing Agent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In analytical chemistry, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical analysis, the derivatization of analytes is a critical step to enhance their analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is employed to increase the volatility, thermal stability, and ionization efficiency of polar compounds, thereby improving chromatographic resolution and detection sensitivity.

Methylsuccinic anhydride (B1165640) is a versatile derivatizing agent for primary and secondary amines, alcohols, and phenols. The reaction involves the nucleophilic attack of the heteroatom on one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide or ester derivative. This modification masks the polar functional groups, rendering the analyte more amenable to chromatographic analysis. This document provides detailed application notes and protocols for the use of methylsuccinic anhydride as a derivatizing agent.

Principle of Derivatization

This compound reacts with primary and secondary amines via nucleophilic acyl substitution to form N-methylsuccinoyl derivatives. This reaction is typically carried out in an aprotic solvent and may be catalyzed by a non-nucleophilic base. The resulting derivative has a higher molecular weight and is more volatile and thermally stable than the parent amine, making it suitable for GC-MS analysis. For LC-MS analysis, the introduction of the methylsuccinoyl group can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.

Application 1: Quantitative Analysis of Amphetamine and Methamphetamine in Urine by GC-MS

This protocol describes the derivatization of amphetamine and methamphetamine in urine samples with this compound followed by GC-MS analysis. This method is suitable for forensic toxicology and clinical monitoring.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., amphetamine-d5).

  • Adjust the sample pH to > 9 with a suitable buffer (e.g., borate (B1201080) buffer).

  • Load the sample onto a conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with deionized water followed by a low-polarity organic solvent (e.g., hexane).

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of a suitable aprotic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Add 25 µL of a 10 mg/mL solution of this compound in the same solvent.

  • Add 5 µL of a catalyst (e.g., pyridine (B92270) or triethylamine).

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

3. GC-MS Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data

The following table presents representative quantitative data for the analysis of amphetamines using anhydride derivatization. Note: These values are illustrative and must be experimentally determined for a specific method using this compound.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity Range (ng/mL)
Amphetamine0.52.02 - 500> 0.995
Methamphetamine0.52.02 - 500> 0.995

Workflow Diagram

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample + Internal Standard pH_Adjust pH Adjustment (>9) Urine_Sample->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Evaporation1 Evaporation to Dryness SPE->Evaporation1 Reconstitution1 Reconstitution in Aprotic Solvent Evaporation1->Reconstitution1 Add_Reagent Addition of This compound & Catalyst Reconstitution1->Add_Reagent Incubation Incubation (60°C, 30 min) Add_Reagent->Incubation Evaporation2 Evaporation to Dryness Incubation->Evaporation2 Reconstitution2 Reconstitution in Ethyl Acetate Evaporation2->Reconstitution2 GCMS_Analysis GC-MS Analysis Reconstitution2->GCMS_Analysis

Figure 1. Workflow for the GC-MS analysis of amphetamines after derivatization.

Application 2: Chiral Analysis of Amino Acids by GC-MS

This compound can be used as a chiral derivatizing agent for the enantioselective analysis of amino acids. The reaction with a chiral amino acid results in the formation of diastereomers that can be separated on a non-chiral GC column.

Experimental Protocol

1. Sample Preparation

  • For protein hydrolysates, hydrolyze the protein using 6 M HCl at 110°C for 24 hours.

  • For biological fluids (e.g., plasma), perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dry the sample completely under vacuum or by lyophilization.

2. Derivatization (Two-Step)

  • Esterification: To the dried sample, add 100 µL of 2 M HCl in methanol. Incubate at 80°C for 60 minutes. Evaporate the reagent to dryness. This step converts the carboxylic acid group to a methyl ester.

  • Acylation: To the dried methyl ester, add 50 µL of a 10 mg/mL solution of this compound in acetonitrile and 10 µL of pyridine. Incubate at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

3. GC-MS Parameters

  • GC Column: A mid-polarity capillary column (e.g., 50% phenyl-methylpolysiloxane) is suitable for separating the diastereomers.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 260°C.

  • Oven Temperature Program: Optimize for the specific amino acids of interest. A typical program might start at 120°C and ramp to 300°C.

  • Carrier Gas: Helium.

  • MS Detection: Full scan or SIM mode to monitor characteristic fragment ions of the derivatized amino acids.

Quantitative Data

The following table provides representative performance data for the chiral analysis of amino acids after derivatization. Note: These values are illustrative and must be experimentally determined for a specific method using this compound.

Amino Acid EnantiomerLimit of Detection (LOD) (µM)Limit of Quantitation (LOQ) (µM)Linearity Range (µM)
D-Alanine0.10.50.5 - 100> 0.99
L-Alanine0.10.50.5 - 100> 0.99
D-Proline0.20.80.8 - 150> 0.99
L-Proline0.20.80.8 - 150> 0.99

Reaction Pathway Diagram

Reaction_Pathway Amine Primary/Secondary Amine (R-NHR') Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride This compound Anhydride->Intermediate Derivative N-Methylsuccinoyl Derivative Intermediate->Derivative Ring Opening & Proton Transfer Byproduct Methylsuccinic Acid Intermediate->Byproduct

Figure 2. Reaction of an amine with this compound.

Application Notes and Protocols: Synthesis of Novel Esters and Amides from Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsuccinic anhydride (B1165640) is a versatile cyclic anhydride that serves as a valuable building block in organic synthesis. Its reactivity, driven by the strained anhydride ring, allows for facile ring-opening reactions with a variety of nucleophiles to generate mono- and di-substituted derivatives. This attribute makes it a key intermediate in the synthesis of novel esters and amides with potential applications in medicinal chemistry and materials science. The introduction of a methyl group onto the succinic anhydride scaffold provides chirality and can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making it a particularly interesting starting material for drug discovery programs.

These application notes provide detailed protocols for the synthesis of novel esters and amides from methylsuccinic anhydride, with a focus on methodologies relevant to the preparation of biologically active molecules. The information presented is intended to guide researchers in the efficient synthesis and exploration of new chemical entities derived from this versatile reagent.

Data Presentation: Synthesis of Methylsuccinic Acid Derivatives

The following tables summarize quantitative data for the synthesis of esters and amides from this compound and its derivatives. These examples highlight various catalytic systems and reaction conditions, providing a comparative overview for researchers.

Table 1: Synthesis of Methylsuccinic Acid Esters

EntryAlcohol/SubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1MethanolAmberlyst 15MethanolReflux3>95 (for monoester)[1]
2Benzyl (B1604629) alcoholN-Bromosuccinimide (NBS)Dichloromethane (B109758)7024~90[2]
3Isopropanolp-Toluenesulfonic acidToluene (B28343)Reflux8Not SpecifiedGeneral Method
4Decyl alcoholNone (neat)None14024Low Conversion[3]
5GlycidolZinc Amido-OxazolinateToluene802>90 (for polymer)[4]

Table 2: Synthesis of Methylsuccinic Acid Amides

EntryAmineCoupling Reagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-AminothiazoleNoneAcetone201~40[5]
22-AminothiazoleMechanochemicalNoneRoom Temp1~70[5]
3Aniline DerivativesDCC, DMAPDichloromethaneRoom Temp2078[6]
4Substituted AnilinesNoneMethanolReflux3Not Specified[7]
5Aqueous MethylamineDiboronic acid anhydrideToluene1002485[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methylsuccinic Acid Monoesters via Acid Catalysis

This protocol describes a general method for the ring-opening of this compound with an alcohol to yield the corresponding monoester.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, isopropanol)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous toluene or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add the desired alcohol (1.1 eq.) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude monoester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Synthesis of Methylsuccinic Acid Amides using a Coupling Agent

This protocol outlines a general method for the synthesis of amides from the corresponding methylsuccinic acid monoester (or the diacid) and an amine using a carbodiimide (B86325) coupling agent.

Materials:

  • Methylsuccinic acid monoester or methylsuccinic acid

  • Amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • 0.5 N HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the methylsuccinic acid monoester (1.0 eq.), the desired amine (1.1 eq.), and DMAP (0.1 eq.) in anhydrous DCM.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis of esters and amides from this compound.

Ester_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product MA This compound Reaction Ring-Opening Esterification (e.g., Acid Catalysis) MA->Reaction ROH Alcohol (R-OH) ROH->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Ester Methylsuccinic Acid Monoester Purification->Ester

Caption: General workflow for the synthesis of methylsuccinic acid monoesters.

Amide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid Methylsuccinic Acid or Monoester Coupling Amide Coupling (e.g., DCC/DMAP) Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Workup Filtration & Extraction Coupling->Workup Purification Chromatography or Recrystallization Workup->Purification Amide Methylsuccinic Acid Amide Purification->Amide

Caption: General workflow for the synthesis of methylsuccinic acid amides.

Application in Drug Development: Targeting Carboxypeptidase A

Derivatives of methylsuccinic acid have shown significant promise as enzyme inhibitors, a key strategy in drug development. One notable target is Carboxypeptidase A (CPA), a zinc-containing metalloprotease involved in various physiological processes. Inhibition of CPA has been explored for the treatment of conditions such as pancreatitis and cancer.

Gem-dialkyl succinic acids, including 2-methyl-2-ethylsuccinic acid and 2-benzyl-2-methylsuccinic acid, have been identified as potent inhibitors of CPA.[9][10] The methyl group at the α-position of these inhibitors is thought to occupy a small hydrophobic cavity at the active site of CPA, contributing to their high binding affinity.[10] The synthesis of these inhibitors often involves the use of this compound or its derivatives as starting materials to introduce the core succinic acid scaffold. The development of ester and amide prodrugs of these acidic inhibitors could be a viable strategy to improve their oral bioavailability and pharmacokinetic profiles.

The logical relationship for the development of these inhibitors is outlined below.

CPA_Inhibitor_Development cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_application Potential Application MA This compound Derivatization Ester/Amide Formation MA->Derivatization Inhibitor Bioactive Diacid (e.g., 2-benzyl-2-methylsuccinic acid) Derivatization->Inhibitor EnzymeAssay Carboxypeptidase A Inhibition Assay Inhibitor->EnzymeAssay DrugDev Drug Development (e.g., Anticancer, Anti-inflammatory) EnzymeAssay->DrugDev

Caption: Logical pathway from synthesis to potential application of CPA inhibitors.

References

Catalytic Carbonylation of β-Lactones to Methylsuccinic Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the catalytic carbonylation of β-lactones to produce methylsuccinic anhydride (B1165640). The protocols are based on established methods utilizing a bimetallic catalyst system, offering a robust and stereospecific route to this valuable chemical intermediate.

Introduction

The conversion of β-lactones to succinic anhydrides via catalytic carbonylation is a powerful transformation in organic synthesis. This reaction allows for the efficient incorporation of a carbonyl group, expanding the four-membered lactone ring to a five-membered anhydride ring. Methylsuccinic anhydride, in particular, is a significant building block for various applications, including the synthesis of pharmaceuticals and polymers. This application note details the use of a well-defined Lewis acid/cobalt carbonyl catalyst for this transformation. The reaction proceeds with high yield and, notably, with clean inversion of stereochemistry at the β-carbon of the lactone. For example, the carbonylation of (R)-β-butyrolactone yields (S)-methylsuccinic anhydride.[1]

Reaction Principle and Catalyst

The carbonylation of β-lactones is effectively catalyzed by a bimetallic system composed of a Lewis acidic component and a nucleophilic cobalt carbonyl anion. A highly successful catalyst for this reaction is [(N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)Al(THF)₂][Co(CO)₄], often abbreviated as [(salph)Al(THF)₂][Co(CO)₄].[1][2]

The proposed mechanism involves the coordination of the β-lactone to the Lewis acidic aluminum center, which activates the lactone for nucleophilic attack. The tetracarbonylcobaltate anion, [Co(CO)₄]⁻, then attacks the β-carbon of the lactone, leading to ring-opening. Subsequent migratory insertion of carbon monoxide into the resulting cobalt-alkyl bond, followed by ring-closing, affords the succinic anhydride and regenerates the catalyst.[1]

Data Presentation

The following table summarizes the results for the catalytic carbonylation of various β-lactones to their corresponding succinic anhydrides using the [(salph)Al(THF)₂][Co(CO)₄] catalyst.

Entryβ-Lactone SubstrateProductTime (h)Yield (%)
1β-PropiolactoneSuccinic anhydride1>95
2(R)-β-Butyrolactone(S)-Methylsuccinic anhydride1294
3β-ValerolactoneEthylsuccinic anhydride2493
4cis-2,3-Dimethyl-β-propiolactonetrans-2,3-Dithis compound2492

Reaction Conditions: 0.5 mol % catalyst, 200 psi CO, 25 °C, neat.

Experimental Protocols

Safety Precautions: This procedure involves the use of carbon monoxide, a toxic gas, and pyrophoric reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. High-pressure reactions should only be conducted in certified and properly maintained equipment.

Synthesis of the Catalyst: [(salph)Al(THF)₂][Co(CO)₄]

The catalyst is prepared from the corresponding (salph)AlCl precursor and a cobalt carbonyl salt.

Materials:

  • (salph)AlCl (salph = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)

  • Sodium tetracarbonylcobaltate(I) (NaCo(CO)₄)

  • Tetrahydrofuran (THF), anhydrous

  • Pentane (B18724), anhydrous

Protocol:

  • In a nitrogen-filled glovebox, dissolve (salph)AlCl in anhydrous THF.

  • In a separate vial, dissolve NaCo(CO)₄ in anhydrous THF.

  • Slowly add the NaCo(CO)₄ solution to the (salph)AlCl solution with stirring.

  • A precipitate of NaCl will form immediately. Stir the reaction mixture at room temperature for 1 hour.

  • Filter the mixture through a Celite plug to remove the NaCl precipitate.

  • Remove the THF from the filtrate under reduced pressure to yield a solid.

  • Wash the solid with anhydrous pentane to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to afford the catalyst, [(salph)Al(THF)₂][Co(CO)₄], as a crystalline solid.

General Procedure for the Catalytic Carbonylation of β-Butyrolactone to this compound

Materials:

  • [(salph)Al(THF)₂][Co(CO)₄] catalyst

  • (R)-β-Butyrolactone

  • Carbon monoxide (high purity)

  • High-pressure stainless-steel reactor equipped with a magnetic stir bar and pressure gauge

Protocol:

  • In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with the [(salph)Al(THF)₂][Co(CO)₄] catalyst (0.5 mol %).

  • Add (R)-β-butyrolactone to the liner.

  • Seal the glass liner and transfer it into the high-pressure reactor.

  • Seal the reactor and remove it from the glovebox.

  • Connect the reactor to a high-pressure manifold. Purge the reactor three times with carbon monoxide by pressurizing to ~100 psi and then venting.

  • Pressurize the reactor to 200 psi with carbon monoxide.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • After the reaction is complete, carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Open the reactor and remove the glass liner. The crude product, (S)-methylsuccinic anhydride, is typically of high purity.

  • If necessary, the product can be further purified by vacuum distillation or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic carbonylation of β-butyrolactone.

experimental_workflow cluster_prep Catalyst Preparation (In Glovebox) cluster_reaction Carbonylation Reaction cluster_workup Workup and Analysis cat_prep Prepare [(salph)Al(THF)2][Co(CO)4] reactor_prep Charge Reactor with Catalyst and β-Butyrolactone cat_prep->reactor_prep Transfer pressurize Pressurize with CO (200 psi) reactor_prep->pressurize react Stir at 25°C for 12h pressurize->react depressurize Vent CO react->depressurize isolate Isolate Crude Product depressurize->isolate purify Purify (if necessary) isolate->purify analyze Analyze Product purify->analyze

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle

The proposed catalytic cycle for the carbonylation of a β-lactone is depicted below.

catalytic_cycle catalyst [(salph)Al][Co(CO)4] activated_complex Activated Complex catalyst->activated_complex + β-Lactone lactone β-Lactone lactone->activated_complex ring_opened Ring-Opened Intermediate activated_complex->ring_opened Nucleophilic Attack by [Co(CO)4]- co_insertion CO Insertion ring_opened->co_insertion co_insertion->catalyst Ring Closure anhydride Succinic Anhydride co_insertion->anhydride co CO co->co_insertion

Caption: Proposed catalytic cycle for β-lactone carbonylation.

References

Troubleshooting & Optimization

How to improve the yield of Methylsuccinic anhydride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methylsuccinic anhydride (B1165640) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methylsuccinic anhydride.

Issue Potential Cause Recommended Solution
Low Yield Incomplete dehydration of methylsuccinic acid.- Increase reaction temperature. Optimal temperatures for dehydration are often in the range of 150-230°C.[1] - Use a dehydrating agent such as acetyl chloride or phosphoryl chloride.[1] - Employ a catalyst. Alkaline earth metal hydroxides or sulfates can be effective.[2] Lewis acids like MgCl₂ can also be used at milder temperatures (around 40°C).[1][3]
Side reactions, such as polymerization or decomposition.- Optimize reaction time and temperature. Prolonged exposure to high temperatures can lead to side product formation.[4] - For ene-reactions, consider using a solvent like xylene to minimize side product formation by preventing high local concentrations of reactants.[4] - Use an inhibitor, such as hydroquinone, to prevent polymerization, especially in ene-reactions.[5]
Sub-optimal catalyst performance.- Ensure the correct catalyst is chosen for the specific reaction pathway. For synthesis from citric acid, palladium catalysts have shown high yields.[1] - Check catalyst loading and ensure it is appropriate for the scale of the reaction.[1]
Product Contamination Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring its progress (e.g., via spectroscopy). - Purify the product through distillation or recrystallization. Acetic anhydride can be used as a solvent for recrystallization.[6]
Formation of byproducts.- Adjust reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. - For synthesis from citric acid, controlling the pH can minimize the formation of byproducts like acetic acid and lactic acid.[7]
Reaction Not Initiating Insufficient temperature.- Gradually increase the temperature to the recommended range for the chosen synthesis method.
Inactive catalyst.- Verify the activity of the catalyst. If necessary, use a fresh batch or a different type of catalyst.
Foaming or Tarry Mass Formation Rapid initial heating.- Heat the reaction mixture slowly and carefully, especially at the beginning of the reaction.[6]
Impure starting materials.- Use high-purity starting materials. For instance, using less pure succinic acid can result in a lower-melting and potentially impure product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes include:

  • Dehydration of Methylsuccinic Acid: This is a common method involving the removal of a water molecule from methylsuccinic acid, often facilitated by heat or a dehydrating agent.[1][3]

  • From Citric Acid: This involves the catalytic hydrogenation and decarboxylation of citric acid to first form methylsuccinic acid, which is then dehydrated to the anhydride.[1][2][3] This method can achieve high yields of the intermediate methylsuccinic acid (over 85%).[1]

  • Catalytic Carbonylation of β-lactones: For example, (R)-β-butyrolactone can be carbonylated to yield (S)-methylsuccinic anhydride.[1]

Q2: How can I increase the yield of this compound from the dehydration of methylsuccinic acid?

A2: To improve the yield, consider the following:

  • Temperature Control: Maintain the reaction temperature between 150°C and 230°C.[1]

  • Dehydrating Agents: Utilize dehydrating agents like acetyl chloride, phosphoryl chloride, or acetic anhydride.[1][2][6]

  • Catalysts: Employ catalysts such as alkaline earth metal hydroxides or Lewis acids (e.g., MgCl₂).[1][2]

  • Water Removal: If applicable to your setup, remove water as it forms to drive the equilibrium towards the anhydride.

Q3: What are the optimal conditions for synthesizing this compound from citric acid?

A3: The process generally involves two stages. For the initial conversion of citric acid to methylsuccinic acid, palladium catalysts have shown yields exceeding 85%.[1] The subsequent dehydration to this compound is favored at higher temperatures, preferably above 200°C, and can be enhanced by the addition of a dehydration catalyst.[2] One specific example using a palladium on carbon (Pd/C) catalyst in diglyme (B29089) at 275°C and 20 bar H₂ pressure resulted in a 28% yield of this compound and a 49% yield of methylsuccinic acid.[2]

Q4: Are there any safety precautions I should take during the synthesis?

A4: Yes. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[8][9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling dust or fumes.[9]

Experimental Protocols

Protocol 1: Dehydration of Methylsuccinic Acid using Acetyl Chloride

This protocol is adapted from a general procedure for synthesizing succinic anhydride.[6]

Materials:

  • Methylsuccinic acid

  • Acetyl chloride

  • Ether

  • Round-bottomed flask

  • Reflux condenser

  • Gas trap

  • Heating mantle or steam bath

  • Büchner funnel

  • Vacuum desiccator

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, place 1 mole equivalent of methylsuccinic acid.

  • Add 3 mole equivalents of acetyl chloride to the flask.

  • Gently reflux the mixture on a steam bath until all the methylsuccinic acid has dissolved. This may take one to two hours.

  • Allow the solution to cool to room temperature undisturbed, and then chill it in an ice bath to induce crystallization.

  • Collect the crystalline this compound using a Büchner funnel.

  • Wash the crystals with two portions of cold ether.

  • Dry the product in a vacuum desiccator.

Data Presentation

Table 1: Yield of this compound and Related Products under Various Catalytic Conditions from Citric Acid. [2]

CatalystTemperature (°C)H₂ Pressure (bar)SolventThis compound Yield (%)Methylsuccinic Acid Yield (%)Other Major Products
Pd/C27520Diglyme2849Isobutyric acid (9%)

Table 2: Influence of Catalyst on the Dehydration of Methylsuccinic Acid. [1]

CatalystTemperature (°C)Product(s)Yield (%)
CaSO₄200Oligomers55
MgCl₂ (Lewis acid)40Cross-linked polyesters-

Visualizations

experimental_workflow cluster_dehydration Dehydration of Methylsuccinic Acid start_dehydration Methylsuccinic Acid reagents_dehydration Add Dehydrating Agent (e.g., Acetyl Chloride) start_dehydration->reagents_dehydration heat_dehydration Heat (Reflux) reagents_dehydration->heat_dehydration cool_dehydration Cool & Crystallize heat_dehydration->cool_dehydration filter_dehydration Filter & Wash cool_dehydration->filter_dehydration product_dehydration This compound filter_dehydration->product_dehydration

Caption: Experimental workflow for the synthesis of this compound via dehydration.

citric_acid_pathway citric_acid Citric Acid dehydration Dehydration citric_acid->dehydration - H₂O decarboxylation Decarboxylation dehydration->decarboxylation - CO₂ hydrogenation Hydrogenation (e.g., Pd/C, H₂) decarboxylation->hydrogenation + H₂ methylsuccinic_acid Methylsuccinic Acid hydrogenation->methylsuccinic_acid dehydration2 Dehydration (Heat >200°C) methylsuccinic_acid->dehydration2 - H₂O methylsuccinic_anhydride This compound dehydration2->methylsuccinic_anhydride

Caption: Reaction pathway for the synthesis of this compound from citric acid.

References

Side reactions in the synthesis of Methylsuccinic anhydride and their prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of methylsuccinic anhydride (B1165640). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methylsuccinic anhydride?

A1: this compound is typically synthesized through several key routes:

  • Dehydration of Methylsuccinic Acid: This is a direct method involving the removal of a water molecule from methylsuccinic acid to form the cyclic anhydride. The reaction often requires heat (temperatures above 200°C) and may be facilitated by dehydrating agents or catalysts.[1]

  • One-Step Conversion from Citric Acid: A highly efficient method involves the simultaneous dehydration, decarboxylation, and hydrogenation of citric acid in a single step.[2] This process can achieve high yields of methylsuccinic acid, which is then cyclized to the anhydride.[1][2]

  • Hydrogenation of Itaconic Acid Isomers: Itaconic acid, along with its isomers mesaconic and citraconic acid, can be hydrogenated to form methylsuccinic acid, which is subsequently converted to the anhydride.[1][2]

  • Carbonylation of β-Lactones: A more specialized method involves the carbonylation of β-butyrolactone using specific catalysts to produce this compound.[3]

Q2: During the synthesis from citric acid, my main byproducts are isobutyric and butyric acid. What causes this and how can it be prevented?

A2: The formation of isobutyric and butyric acid is a common side reaction in the citric acid route. This occurs when the reaction pathway proceeds too far. The intended intermediate, itaconic acid (or its isomers), undergoes further decarboxylation to form methacrylic and crotonic acid.[2] These unsaturated acids are then hydrogenated to produce isobutyric and butyric acid, respectively.[2]

Prevention Strategies:

  • Optimize Reaction Conditions: The key is to maintain a delicate balance between the rates of dehydration, decarboxylation, and hydrogenation.[1] This can be achieved by carefully controlling temperature, hydrogen pressure, and catalyst-to-substrate ratios.[2]

  • Control pH: The addition of a base, such as NaOH, has been shown to reduce the occurrence of unwanted side reactions.[2]

  • Catalyst Selection: The choice of catalyst (e.g., Palladium on a support) is critical for selectively hydrogenating the C=C double bond of the itaconic isomers without promoting further decarboxylation.[2]

Q3: My final product is contaminated with citraconic anhydride. Why did this happen?

A3: Contamination with citraconic anhydride, or its precursor itaconic anhydride, points to two potential issues:

  • Incomplete Hydrogenation: The C=C double bond in the itaconic acid intermediate was not fully hydrogenated before the final dehydration/cyclization step.[1]

  • Isomerization: Itaconic anhydride can isomerize to the more thermodynamically stable citraconic anhydride, a reaction that is favored at elevated temperatures.[4]

Prevention Strategies:

  • Ensure complete hydrogenation by optimizing the catalyst, hydrogen pressure, and reaction time.

  • Avoid excessive temperatures during the dehydration step to minimize the isomerization of itaconic anhydride to citraconic anhydride.[4][5]

Q4: I am attempting the direct dehydration of methylsuccinic acid and the yield is very low. What are the likely causes?

A4: Low yields during the dehydration of methylsuccinic acid can be attributed to several factors:

  • Incomplete Reaction: The temperature may be too low for efficient cyclization. Temperatures exceeding 200°C are often required if a catalyst is not used.[1]

  • Product Hydrolysis: this compound is sensitive to moisture and can hydrolyze back to methylsuccinic acid if water is present.[6][7] Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for example, with a drying tube.[6]

  • Side Reactions: At excessively high temperatures, polymerization can occur, leading to the formation of tarry residues and reducing the yield of the desired product.[8][9]

Q5: How should I purify the crude this compound product?

A5: The appropriate purification method depends on the nature of the impurities.

  • Distillation: If the primary impurities are non-volatile (e.g., residual methylsuccinic acid, polymers), vacuum distillation can be an effective method for isolating the anhydride.[8]

  • Recrystallization: For removing other organic impurities, recrystallization is a powerful technique. A common procedure involves dissolving the crude anhydride in hot acetic anhydride, followed by cooling to induce crystallization. The purified crystals can then be washed with a non-polar solvent like cold, absolute ether to remove residual acetic anhydride.[8]

Troubleshooting Guide

This workflow provides a logical approach to diagnosing and solving common issues encountered during the synthesis of this compound.

G start Problem Encountered in Synthesis low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause_incomplete Cause: Incomplete Dehydration/ Cyclization low_yield->cause_incomplete Check reaction conditions cause_hydrolysis Cause: Product Hydrolysis low_yield->cause_hydrolysis Check for moisture cause_polymerization Cause: Polymerization/ Decomposition low_yield->cause_polymerization Observe for tarring/charring cause_acid Cause: Residual Methylsuccinic Acid impure_product->cause_acid Analyze via IR/NMR cause_isomers Cause: Itaconic/Citraconic Anhydride Contamination impure_product->cause_isomers Analyze via GC-MS/NMR cause_byproducts Cause: Further Decarboxylation (Isobutyric/Butyric Acid) impure_product->cause_byproducts Analyze via GC-MS sol_incomplete Solution: Increase temperature (>200°C) or add dehydration catalyst. cause_incomplete->sol_incomplete sol_hydrolysis Solution: Use oven-dried glassware. Protect reaction from atmosphere (e.g., drying tube). cause_hydrolysis->sol_hydrolysis sol_polymerization Solution: Maintain strict temperature control. Consider using a polymerization inhibitor. cause_polymerization->sol_polymerization sol_acid Solution: Ensure complete reaction (see Low Yield). Purify via distillation or recrystallization. cause_acid->sol_acid sol_isomers Solution: Ensure complete hydrogenation of intermediates. Avoid excessive heat during dehydration. cause_isomers->sol_isomers sol_byproducts Solution: Optimize H2 pressure, temperature, and catalyst. Control pH. cause_byproducts->sol_byproducts

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The selection of a synthesis route often involves a trade-off between yield, reaction complexity, and starting material availability.

Parameter One-Step from Citric Acid Dehydration of Methylsuccinic Acid
Starting Material Citric AcidMethylsuccinic Acid
Typical Yield Up to 89% (for Methylsuccinic Acid)[2]Variable; can be >80% under optimal conditions
Key Conditions H₂ pressure (0.1-400 bar), Temp (50-400°C), Pd catalyst, aqueous solvent[1][2]Temp (>200°C) or chemical dehydrating agent (e.g., acetic anhydride)[1]
Common Side Products Isobutyric acid, butyric acid, itaconic/citraconic isomers[1][2]Unreacted starting material, polymers, tarry residue[8]
Advantages High yield from a readily available bio-based starting material[2]Direct, simpler reaction pathway
Disadvantages Requires careful control of multiple reaction parameters (pressure, temp, pH)[2]Can suffer from low yields due to incomplete reaction or polymerization[1][8]

Key Synthesis and Side Reaction Pathways

The following diagram illustrates the primary synthesis route from citric acid, highlighting the critical steps where side reactions can occur.

G citric Citric Acid aconitic Aconitic Acid citric->aconitic Dehydration itaconic Itaconic Acid & Isomers aconitic->itaconic Decarboxylation methylsuccinic_acid Methylsuccinic Acid itaconic->methylsuccinic_acid Hydrogenation (H₂, Catalyst) side_decarbox Further Decarboxylation itaconic->side_decarbox side_incomplete Incomplete Hydrogenation itaconic->side_incomplete product Methylsuccinic Anhydride methylsuccinic_acid->product Dehydration/ Cyclization side_products Isobutyric Acid & Butyric Acid side_decarbox->side_products + Hydrogenation side_isomerization Isomerization (High Temp) side_citraconic Citraconic Anhydride side_isomerization->side_citraconic side_itaconic_anhydride Itaconic Anhydride side_incomplete->side_itaconic_anhydride + Dehydration side_itaconic_anhydride->side_isomerization

Caption: Synthesis of this compound from citric acid and major side reactions.

Experimental Protocols

Protocol 1: Synthesis of Methylsuccinic Acid from Citric Acid (Adapted from methodologies focused on one-pot synthesis)[2]

  • Reactor Setup: Charge a high-pressure reactor with citric acid, deionized water (to form a solution), and a suitable catalyst (e.g., 5% Pd/C).

  • Inert Atmosphere: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-80 bar).

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150-200°C). Maintain these conditions for the specified reaction time (e.g., 2-6 hours), monitoring the pressure drop to gauge hydrogen consumption.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Workup: Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains methylsuccinic acid, which can be isolated by evaporation of the water or used directly for the subsequent dehydration step.

Protocol 2: Dehydration of Methylsuccinic Acid to this compound (Based on general procedures for anhydride synthesis)[1][8]

  • Apparatus: Place the purified methylsuccinic acid (from Protocol 1 or another source) into a round-bottomed flask equipped for distillation. Ensure all glassware is oven-dried.

  • Heating: Gently heat the flask using a heating mantle or oil bath. The temperature should be raised slowly to above the melting point of the acid and then further to initiate dehydration (typically >200°C).[1]

  • Distillation: As the dehydration proceeds, water will be evolved, and the this compound will form. The anhydride can be purified by direct distillation from the reaction flask. Collect the fraction that distills at the boiling point of this compound (238-240°C).

  • Alternative with Dehydrating Agent: For a lower-temperature alternative, methylsuccinic acid can be refluxed with a dehydrating agent like acetic anhydride or acetyl chloride.[8] After the reaction is complete, the excess reagent and acetic acid byproduct are removed by distillation, and the remaining this compound is purified by vacuum distillation or recrystallization.[8]

  • Storage: The purified product is sensitive to moisture and should be stored in a tightly sealed container inside a desiccator.[6]

References

Technical Support Center: Purification of Crude Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude methylsuccinic anhydride (B1165640). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of methylsuccinic anhydride in a question-and-answer format.

Issue 1: Presence of Methylsuccinic Acid as an Impurity

  • Q1: My purified this compound is contaminated with methylsuccinic acid. How can I remove this impurity?

    • A1: The most common impurity in crude this compound is its corresponding diacid, methylsuccinic acid, which forms due to hydrolysis. The recommended method for its removal is liquid-liquid extraction using a mild aqueous base. The acidic methylsuccinic acid reacts with the base to form a water-soluble salt, which is extracted into the aqueous phase, while the less polar this compound remains in the organic phase.

  • Q2: What is the best basic solution to use for the liquid-liquid extraction?

    • A2: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective and commonly used.[1] It is a weak base, which minimizes the risk of base-catalyzed hydrolysis of the anhydride product.

Issue 2: Discoloration of the Final Product

  • Q3: My final product has a yellow or brown tint. What is the cause and how can I decolorize it?

    • A3: Discoloration can arise from impurities in the starting materials or from side reactions, such as polymerization, especially if the synthesis was performed at high temperatures. For thermally stable anhydrides like this compound, vacuum distillation is a very effective method for separating the desired product from non-volatile colored impurities. Alternatively, treating a solution of the crude product with activated carbon can help adsorb colored impurities.

Issue 3: Viscous or Tarry Product

  • Q4: My product is a viscous liquid or contains gummy/tarry substances. How can these be removed?

    • A4: The presence of viscous or tarry material often indicates the formation of polymeric byproducts. These high-molecular-weight species are typically non-volatile. The most effective method for their removal is vacuum distillation. The desired this compound will distill, leaving the non-volatile polymeric residue behind in the distillation flask.

Quantitative Data Summary

The following tables summarize quantitative data for the purification of this compound. Please note that yields and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
Melting Point33-35 °C (lit.)
Boiling Point238-240 °C (lit.)
Density1.22 g/mL at 25 °C (lit.)

Table 2: Expected Purity and Yield for Purification Techniques

Purification TechniqueTypical PurityTypical YieldNotes
Recrystallization>98%70-90%Highly dependent on solvent choice and initial purity.
Vacuum Distillation>99%60-85%Very effective for removing non-volatile and colored impurities.
Liquid-Liquid Extraction->95% (recovery)Primarily used for removing acidic impurities, not as a standalone purification method for achieving high purity from a complex mixture.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Recrystallization

This method is suitable for solid crude this compound or can be used after initial purification by other methods to achieve high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or diethyl ether)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexanes, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation

This is an effective method for purifying liquid or low-melting solid this compound from non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 238-240 °C. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[2][3]

  • Discontinuation: Stop the distillation once the desired product has been collected or when the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.

Protocol 3: Liquid-Liquid Extraction for Acid Removal

This protocol is specifically for removing methylsuccinic acid from an organic solution of this compound.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Separatory funnel

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Washing: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolves upon shaking.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.

  • Isolation: Filter to remove the drying agent. The purified this compound is in the filtrate and can be isolated by removing the solvent under reduced pressure.

Mandatory Visualizations

Experimental Workflow Diagrams (Graphviz)

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot Filtration (if needed) B->C D Cool to crystallize C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Vacuum_Distillation_Workflow cluster_distillation Vacuum Distillation Workflow A Crude this compound B Charge Distillation Flask A->B C Apply Vacuum B->C D Heat Gently C->D E Collect Distillate (correct boiling point) D->E G Non-volatile Residue D->G F Pure this compound E->F

Caption: Workflow for the purification of this compound by vacuum distillation.

Liquid_Liquid_Extraction_Workflow cluster_extraction Liquid-Liquid Extraction Workflow A Crude Anhydride in Organic Solvent B Wash with aq. NaHCO3 Solution A->B C Separate Layers B->C D Organic Layer (Anhydride) C->D E Aqueous Layer (Acid Salt) C->E F Wash with Brine D->F G Dry over Anhydrous Agent F->G H Filter and Evaporate Solvent G->H I Purified Anhydride H->I

Caption: Workflow for the removal of acidic impurities by liquid-liquid extraction.

References

Common impurities in Methylsuccinic anhydride and their identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsuccinic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my methylsuccinic anhydride sample?

A1: The most common impurities in this compound typically arise from its synthesis, degradation, or storage. These can include:

  • Methylsuccinic acid: This is the primary degradation product, formed by the hydrolysis of the anhydride ring in the presence of moisture.

  • Unreacted starting materials: If the anhydride is synthesized by the dehydration of methylsuccinic acid, residual acid may remain.

  • Positional Isomers: Commercial this compound may contain small amounts of its positional isomer (2-methylsuccinic anhydride or 3-methylsuccinic anhydride).

  • Related Dicarboxylic Anhydrides: Depending on the synthetic route, trace amounts of other dicarboxylic anhydrides, such as succinic anhydride or maleic anhydride, could be present.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetic anhydride, toluene, ethers) can be present as impurities.

Q2: My experiment is giving inconsistent results. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. For example:

  • Methylsuccinic acid can alter the pH of a reaction mixture and may have different solubility and reactivity compared to the anhydride.

  • Residual solvents can interfere with reactions or analytical measurements.

  • Other anhydrides can lead to the formation of unintended side products.

Q3: How can I minimize the formation of methylsuccinic acid in my sample?

A3: To minimize hydrolysis, this compound should be handled and stored under strictly anhydrous conditions. Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), and store in a cool, dry place. Use dry solvents and glassware for all experiments.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: The presence of methylsuccinic acid is the primary indicator of degradation. This can be confirmed using analytical techniques such as FTIR, NMR, or HPLC. An FTIR spectrum might show a broad O-H stretch characteristic of a carboxylic acid, and changes in the carbonyl stretching region.

Troubleshooting Guide: Impurity Identification

If you suspect impurities in your this compound, the following troubleshooting workflow can help you identify the issue.

Impurity_Troubleshooting cluster_start Start: Suspected Impurity cluster_analysis Analytical Workflow cluster_identification Impurity Identification cluster_end Conclusion start Suspected Impurity in This compound A Perform Initial Analysis (e.g., Melting Point) start->A B Broad Melting Range or Lower than Expected? A->B C FTIR Analysis B->C Yes end_node Pure Sample B->end_node No D Broad O-H Stretch Present? C->D E NMR Spectroscopy (1H and 13C) D->E No H Impurity is likely Methylsuccinic Acid D->H Yes F Unexpected Peaks Present? E->F G Chromatographic Analysis (GC-MS or HPLC) F->G Yes F->end_node No I Potential Residual Solvents or Other Impurities G->I J Identify and Quantify Impurities using Chromatographic Data I->J

A logical workflow for troubleshooting impurities in this compound.

Common Impurities and Their Identification

The following table summarizes common impurities in this compound and the analytical techniques for their identification and quantification.

ImpurityTypical SourceIdentification Methods
Methylsuccinic Acid Hydrolysis of the anhydrideFTIR, 1H NMR, 13C NMR, HPLC, GC-MS (after derivatization)
Positional Isomers SynthesisGC-MS, 1H NMR, 13C NMR
Succinic Anhydride Synthesis Side-ReactionGC-MS, HPLC
Maleic Anhydride Synthesis Side-ReactionGC-MS, HPLC
Residual Solvents Purification Process1H NMR, GC-MS

Experimental Protocols

Protocol 1: Identification of Methylsuccinic Acid by HPLC-UV

This method is adapted from protocols for analyzing similar anhydrides and their corresponding acids.[2]

1. Objective: To separate and identify methylsuccinic acid in a this compound sample.

2. Materials:

  • This compound sample

  • Methylsuccinic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment, if necessary)

  • HPLC system with UV detector

  • Analytical column suitable for polar compounds (e.g., C18 or a specific HILIC column)[2]

3. Mobile Phase Preparation:

  • A typical mobile phase would be a gradient of acetonitrile and water. A starting point could be 95:5 Acetonitrile:Water, with a gradient to increase the water content over time.

  • If using a C18 column, a small amount of acid (e.g., 0.1% phosphoric acid) in the aqueous phase can improve peak shape.

4. Standard Preparation:

  • Prepare a stock solution of methylsuccinic acid standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of dilutions to establish a calibration curve if quantification is desired.

5. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase (e.g., 1 mg/mL).

6. HPLC Conditions:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column.[2]

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm.[2]

  • Column Temperature: 30 °C.

7. Analysis:

  • Inject the standard solution(s) to determine the retention time of methylsuccinic acid.

  • Inject the sample solution.

  • Compare the retention time of any peaks in the sample chromatogram to that of the methylsuccinic acid standard.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for analyzing organic anhydrides.[3][4]

1. Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

2. Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, acetone)

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary GC column (e.g., HP-5ms, DB-5ms, or a polar phase column).

3. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

5. Analysis:

  • Inject the sample solution.

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each impurity peak to a library (e.g., NIST) for identification.[5]

  • For quantification, a calibration curve using authentic standards for each identified impurity should be prepared and analyzed under the same GC conditions.

Protocol 3: Identification of Impurities by 1H NMR Spectroscopy

1. Objective: To identify and quantify impurities with distinct proton signals.

2. Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3, Acetone-d6). The choice of solvent is critical to avoid overlapping signals.

  • NMR spectrometer.

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

4. NMR Acquisition:

  • Acquire a 1H NMR spectrum.

  • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

5. Analysis:

  • Integrate the peaks corresponding to this compound and any impurity peaks.

  • The relative molar ratio of an impurity can be calculated by comparing the integral of a characteristic impurity peak to a characteristic peak of the main compound, after accounting for the number of protons giving rise to each signal.

  • Chemical shifts of common laboratory solvents are well-documented and can be used to identify solvent impurities.[6] The presence of methylsuccinic acid would likely show a broad peak for the carboxylic acid proton.

References

Technical Support Center: Optimizing Friedel-Crafts Acylation with Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of aromatic compounds using methylsuccinic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and resolve common issues.

Frequently Asked questions (FAQs)

Q1: What is the expected regioselectivity when using an unsymmetrical anhydride like methylsuccinic anhydride in a Friedel-Crafts acylation?

A1: The use of an unsymmetrical anhydride such as this compound introduces the challenge of regioselectivity, as acylation can occur at either of the two non-equivalent carbonyl groups. The outcome is influenced by both electronic and steric factors. The methyl group, being electron-donating, can influence the electrophilicity of the adjacent carbonyl carbon. Typically, the reaction favors the formation of the β-aroyl-α-methylpropionic acid over the β-aroyl-β-methylpropionic acid. The precise ratio of the resulting keto-acid isomers can be influenced by the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. For instance, more polar solvents may favor the formation of one isomer over the other.

Q2: Which Lewis acid catalyst is most suitable for the acylation with this compound?

A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and potent Lewis acid for Friedel-Crafts acylation with anhydrides.[1] Due to the formation of a stable complex between the catalyst and the resulting ketone, a stoichiometric amount of AlCl₃ is often required.[1][2] For more activated aromatic substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might be employed to potentially improve selectivity and reduce side reactions.

Q3: Can I use a "greener" catalyst for this reaction?

A3: Yes, there is growing interest in developing more environmentally friendly Friedel-Crafts reactions. Some alternatives to traditional Lewis acids include solid acid catalysts like zeolites and heteropoly acids. These offer advantages such as easier separation from the reaction mixture and potential for recyclability. However, they might require higher reaction temperatures and longer reaction times compared to AlCl₃.

Q4: What are the most common solvents for this reaction, and how do they influence the outcome?

A4: The choice of solvent is critical and can affect both the reaction rate and regioselectivity.

  • Non-polar solvents such as carbon disulfide (CS₂) and dichloromethane (B109758) (DCM) are frequently used. DCM is often preferred due to its ability to dissolve the reactants and the intermediate aluminum chloride complex.

  • Polar solvents like nitrobenzene (B124822) can be used for less reactive aromatic substrates, as they can help to dissolve the reactants and facilitate the reaction. However, nitrobenzene can be difficult to remove after the reaction. The polarity of the solvent can influence the isomer ratio when using unsymmetrical anhydrides.

Q5: How can I minimize common side reactions?

A5: The primary side reaction to consider is the potential for the aromatic substrate to undergo diacylation. However, a key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting material, which deactivates the aromatic ring towards further substitution.[2] To minimize other side reactions, it is crucial to use high-purity, anhydrous reagents and solvents, and to maintain careful control over the reaction temperature.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Friedel-Crafts acylation with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water.[1][2]Ensure all glassware is flame-dried before use. Use freshly opened, anhydrous Lewis acid and anhydrous solvents.
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2]Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the this compound.
Deactivated Aromatic Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are not suitable for Friedel-Crafts acylation.[2]If possible, choose an aromatic substrate without strongly deactivating groups.
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a Thick, Unmanageable Slurry Precipitation of the Catalyst-Product Complex: The complex formed between the Lewis acid and the product ketone can precipitate out of solution.Ensure efficient mechanical stirring to maintain a homogeneous mixture. Use a sufficient volume of a suitable solvent, such as dichloromethane.
Multiple Products Observed (Isomers) Regioselectivity with Unsymmetrical Anhydride: this compound has two non-equivalent carbonyl groups, leading to the formation of two possible keto-acid isomers.Optimize the reaction conditions to favor the desired isomer. This can involve screening different Lewis acids, solvents, and reaction temperatures. HPLC or GC analysis can be used to determine the isomer ratio.
Difficult Work-up (Emulsion Formation) Hydrolysis of the Lewis Acid: Quenching the reaction with water can lead to the formation of aluminum hydroxides, which can cause emulsions.Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3]

Data Presentation

The following tables summarize typical reaction conditions for the Friedel-Crafts acylation of various aromatic compounds. Since specific data for this compound is scarce in the literature, these tables provide illustrative examples based on reactions with succinic anhydride and other similar cyclic anhydrides.

Table 1: Illustrative Reaction Conditions for Friedel-Crafts Acylation with Cyclic Anhydrides

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Predominant ProductRepresentative Yield (%)
BenzeneSuccinic AnhydrideAlCl₃ (2.2)Nitrobenzene0 - 52β-Benzoylpropionic acid85-95
TolueneSuccinic AnhydrideAlCl₃ (2.2)Nitrobenzene0 - 53β-(p-Toluoyl)propionic acid80-90
AnisoleSuccinic AnhydrideAlCl₃ (2.2)CS₂254β-(p-Anisoyl)propionic acid75-85
NaphthaleneSuccinic AnhydrideAlCl₃ (1.1)Nitrobenzene251β-(1-Naphthoyl)propionic acid70-80

Table 2: Influence of Solvent on Regioselectivity (Illustrative)

Aromatic SubstrateAcylating AgentLewis AcidSolventIsomer Ratio (β-aroyl-α-methyl : β-aroyl-β-methyl)
TolueneThis compoundAlCl₃Dichloromethane70 : 30
TolueneThis compoundAlCl₃Nitrobenzene60 : 40
AnisoleThis compoundAlCl₃Dichloromethane80 : 20
AnisoleThis compoundAlCl₃Nitrobenzene75 : 25

Note: The data in these tables are illustrative and intended to provide a starting point for optimization. Actual results may vary.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of an Aromatic Compound with this compound

Materials:

  • Aromatic substrate (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the addition of the anhydride is complete, add the aromatic substrate (1.0 equivalent), either neat if it is a liquid or dissolved in a minimal amount of anhydrous dichloromethane, to the dropping funnel. Add the aromatic substrate dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Friedel_Crafts_Acylation_Mechanism Aromatic Aromatic Substrate SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Electrophilic Attack Anhydride Methylsuccinic Anhydride AcyliumIon Acylium Ion Intermediate Anhydride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcyliumIon AcyliumIon->SigmaComplex ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation Product β-Aroyl-α/β-methyl -propionic Acid ProductComplex->Product Hydrolysis Workup Aqueous Work-up (H3O+) Workup->Product Experimental_Workflow Start Start Setup 1. Assemble Dry Glassware under Inert Atmosphere Start->Setup Cooling 2. Cool Lewis Acid Suspension to 0 °C Setup->Cooling AddAnhydride 3. Add this compound Solution Dropwise Cooling->AddAnhydride AddArene 4. Add Aromatic Substrate Dropwise AddAnhydride->AddArene React 5. React at Room Temperature (Monitor by TLC) AddArene->React Workup 6. Quench with Ice/HCl React->Workup Extract 7. Extraction with DCM Workup->Extract Wash 8. Wash with NaHCO3 and Brine Extract->Wash Dry 9. Dry and Concentrate Wash->Dry Purify 10. Purify Product (Recrystallization or Chromatography) Dry->Purify End End Purify->End Troubleshooting_Logic Start Low or No Yield CheckCatalyst Is the Lewis Acid Anhydrous and Active? Start->CheckCatalyst CheckStoichiometry Is the Catalyst Stoichiometry Sufficient (>=1 eq)? CheckCatalyst->CheckStoichiometry Yes SolutionCatalyst Use Fresh, Anhydrous Lewis Acid and Solvents. CheckCatalyst->SolutionCatalyst No CheckSubstrate Is the Aromatic Substrate Activated or Neutral? CheckStoichiometry->CheckSubstrate Yes SolutionStoichiometry Increase Catalyst Loading to 1.1-2.2 Equivalents. CheckStoichiometry->SolutionStoichiometry No CheckTemp Is the Reaction Temperature Optimized? CheckSubstrate->CheckTemp Yes SolutionSubstrate Use a More Electron-Rich Aromatic Substrate. CheckSubstrate->SolutionSubstrate No SolutionTemp Gradually Increase Temperature and Monitor by TLC. CheckTemp->SolutionTemp No

References

Troubleshooting guide for polymerization reactions with Methylsuccinic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylsuccinic anhydride (B1165640) in polymerization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight or Low Yield

Q: My polymerization reaction with methylsuccinic anhydride is resulting in a low molecular weight polymer or a low overall yield. What are the potential causes and how can I troubleshoot this?

A: Low molecular weight and yield are common issues in polyester (B1180765) synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Monomer Purity: Ensure the purity of your this compound and diol monomers. Impurities can act as chain terminators, limiting polymer growth.

    • Recommendation: Purify monomers before use. This compound can be purified by recrystallization or sublimation. Diols can be distilled.

  • Stoichiometry: Accurate stoichiometry of the diol and anhydride monomers is crucial for achieving high molecular weight in step-growth polymerization.

    • Recommendation: Carefully measure and ensure a 1:1 molar ratio of functional groups (hydroxyl and anhydride). An excess of one monomer will limit the chain length.

  • Reaction Conditions: Temperature and reaction time significantly impact polymerization.

    • Inadequate Heat: The reaction may not have been heated to a high enough temperature or for a sufficient duration to drive the reaction to completion.

    • Excessive Heat: Overly high temperatures can lead to thermal degradation of the polymer, resulting in lower molecular weight and discoloration.[1]

    • Recommendation: Optimize the reaction temperature and time. A two-stage process is often effective: an initial lower temperature stage for esterification followed by a higher temperature stage under vacuum for polycondensation to remove byproducts.[2][3]

  • Catalyst: The type and concentration of the catalyst can influence reaction kinetics.

    • Recommendation: If using a catalyst, such as a tin or titanium-based catalyst, ensure it is active and used at the appropriate concentration. For some applications, a catalyst-free synthesis at a sufficiently high temperature (e.g., 185°C) can be performed to avoid catalyst contamination.[4]

  • Removal of Byproducts: The removal of condensation byproducts (e.g., water from the ring-opening of the anhydride followed by esterification) is essential to drive the equilibrium towards polymer formation.

    • Recommendation: Apply a high vacuum during the polycondensation stage of the reaction.

Issue 2: Gel Formation or Cross-Linking in the Reactor

Q: My polymerization reaction is resulting in an insoluble gel. What could be causing this cross-linking?

A: Gel formation, or cross-linking, is a significant issue that can render the entire batch of polymer unusable.

Potential Causes and Solutions:

  • Impurities in Monomers: Trifunctional impurities (e.g., a triol or a tricarboxylic acid) in your monomers can act as cross-linking agents.

    • Solution: Ensure high purity of your this compound and diol.

  • Side Reactions at High Temperatures: At elevated temperatures, side reactions can occur, leading to cross-linking. For example, unsaturated polyesters can undergo cross-linking reactions.[5]

    • Solution: Carefully control the reaction temperature and consider using a lower temperature with an appropriate catalyst. The addition of a radical inhibitor can be essential to avoid gelation when using unsaturated cyclic anhydrides.[6]

  • Oxidative Side Reactions: The presence of oxygen at high temperatures can lead to oxidative side reactions and cross-linking.

    • Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Discolored Polymer

Q: The polyester I synthesized is yellow or brown. What causes this discoloration and how can I prevent it?

A: Discoloration is typically a sign of degradation or side reactions.

Potential Causes and Solutions:

  • Thermal Degradation: High reaction temperatures or prolonged reaction times can cause the polymer to degrade, leading to discoloration.

    • Solution: Optimize the reaction temperature and time. Use the minimum effective temperature to achieve the desired molecular weight.

  • Oxidation: As mentioned, the presence of oxygen at high temperatures can cause oxidative degradation and discoloration.

    • Solution: Maintain an inert atmosphere throughout the polymerization process.

  • Catalyst Residue: Some catalysts can cause discoloration at high temperatures.

    • Solution: Use the minimum effective amount of catalyst and consider catalysts that are less prone to causing discoloration. Post-polymerization purification can also help remove catalyst residues.

Data Presentation

Table 1: Effect of Polycondensation Time on the Molecular Weight of Poly(ethylene succinate) (PES)

Polycondensation Time (min)Number Average Molecular Weight (Mn) (Da)
40~850
50-
60-
70-
80~1300
100-

Data adapted from a study on poly(ethylene succinate) synthesis, which is structurally similar to polyesters derived from this compound. The trend of increasing molecular weight with time is applicable.[1][4]

Table 2: Thermal Properties of Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)) Copolymers

CopolymerMolar % of MSAGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
PBS0-32.1113.545.2
P(BS-BMS)10%10-34.598.635.1
P(BS-BMS)20%20-36.285.328.4
P(BS-BMS)30%30-38.972.120.7
P(BS-BMS)50%50-40.155.412.3

MSA refers to 2-methylsuccinic acid. Data shows that increasing the methylsuccinate content decreases the melting temperature and crystallinity of the copolymer.[2]

Experimental Protocols

General Protocol for the Synthesis of Polyester from this compound and a Diol

This protocol describes a two-step melt polycondensation method, which is a common approach for synthesizing polyesters from cyclic anhydrides and diols.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium tetraisopropoxide), optional

  • Nitrogen or Argon gas supply

  • High vacuum pump

Procedure:

  • Monomer Preparation: Ensure both this compound and the diol are of high purity. Dry the diol over molecular sieves if necessary.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line.

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diol. If using a catalyst, add it at this stage (a typical concentration is in the range of 50-200 ppm).

  • First Stage (Esterification):

    • Purge the reactor with an inert gas to remove air.

    • Heat the mixture to a temperature of 150-180°C with stirring.

    • The anhydride ring will open, and esterification will occur. This stage is typically carried out for 1-2 hours. Water, if present as an impurity or formed from any carboxylic acid present, will be distilled off.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually decreasing the pressure to below 1 mbar.

    • The removal of water and any other volatile byproducts will drive the polymerization reaction forward, increasing the molecular weight of the polymer.[2]

    • The increase in viscosity of the reaction mixture is an indication of polymer chain growth. A Weissenberg effect (the climbing of the polymer melt up the stirrer shaft) is often observed for high molecular weight polymers.[2]

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired viscosity is reached.

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The resulting polyester can be removed from the reactor. It may be a solid or a viscous liquid depending on its molecular weight and composition.

  • Purification:

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).[2]

    • The purified polymer should be dried in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours.[2]

Analytical Characterization:

The synthesized polyester can be characterized by various techniques to determine its properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the copolymer.[2][3][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl peak around 1730 cm⁻¹).[7]

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post_reaction Post-Reaction cluster_analysis Analysis monomer_prep Monomer Purification (this compound & Diol) reactor_setup Reactor Setup (Inert Atmosphere) monomer_prep->reactor_setup charge_reactor Charge Reactor (Equimolar Monomers, Catalyst) reactor_setup->charge_reactor esterification First Stage: Esterification (150-180°C, 1-2h) charge_reactor->esterification polycondensation Second Stage: Polycondensation (220-240°C, High Vacuum, 2-4h) esterification->polycondensation polymer_recovery Polymer Recovery polycondensation->polymer_recovery purification Purification (Dissolution/Precipitation) polymer_recovery->purification drying Drying (Vacuum Oven) purification->drying analysis Characterization (NMR, FTIR, GPC, DSC) drying->analysis

Caption: Experimental workflow for polyester synthesis.

troubleshooting_guide cluster_low_mw Low Molecular Weight / Yield cluster_gel Gel Formation / Cross-linking cluster_discoloration Discolored Polymer start Problem with Polymerization check_purity Check Monomer Purity start->check_purity Low MW check_impurities Check for Trifunctional Impurities start->check_impurities Gel reduce_temp Reduce Reaction Temperature start->reduce_temp Discoloration check_stoichiometry Verify Stoichiometry (1:1) check_purity->check_stoichiometry optimize_conditions Optimize Temp. & Time check_stoichiometry->optimize_conditions check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst improve_vacuum Improve Byproduct Removal check_catalyst->improve_vacuum control_temp Control Reaction Temperature check_impurities->control_temp use_inert_atm Use Inert Atmosphere control_temp->use_inert_atm inert_atm Ensure Inert Atmosphere reduce_temp->inert_atm optimize_catalyst Optimize Catalyst inert_atm->optimize_catalyst

Caption: Troubleshooting logic for polymerization issues.

signaling_pathway cluster_glycolysis Glycolysis glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citramalate (R)-Citramalate pyruvate->citramalate  Citramalate  Synthase (CimA*) succinate Succinate citraconate Citraconate citramalate->citraconate  IPMI LeuCD  (Dehydration) methylsuccinic_acid 2-Methylsuccinic Acid citraconate->methylsuccinic_acid  Enoate Reductase  (Reduction) polymers Polymers methylsuccinic_acid->polymers  Applications coatings Coatings methylsuccinic_acid->coatings  Applications cosmetics Cosmetic Solvents methylsuccinic_acid->cosmetics  Applications bioplastics Bioplastics methylsuccinic_acid->bioplastics  Applications fumarate Fumarate succinate->fumarate  Succinate  Dehydrogenase

Caption: Biosynthesis and applications of 2-methylsuccinic acid.

References

Stability and storage conditions for Methylsuccinic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylsuccinic Anhydride (B1165640)

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Methylsuccinic Anhydride (MSA). Below are frequently asked questions and troubleshooting advice to ensure the integrity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term stability, storage under an inert gas is recommended as the compound is sensitive to moisture. It should also be kept in a dark place, away from direct sunlight.[3]

Q2: My this compound appears as a solid, but the product description says it can be a liquid. Why is this?

A: this compound has a low melting point, typically between 33-35 °C.[3][4] It is often supplied as a solid or fused solid. Depending on the ambient temperature of the storage or lab environment, it may melt and appear as a colorless to pale yellow liquid.[1][4] This physical change does not indicate degradation.

Q3: How susceptible is this compound to hydrolysis?

A: this compound readily reacts with water and other nucleophiles (such as alcohols and amines) to form methylsuccinic acid or corresponding derivatives.[5] This hydrolysis process is dependent on both pH and temperature. The reaction is rapid under acidic conditions (pH ≤ 3), while it proceeds more slowly at neutral or alkaline pH, often requiring heat (50–100°C) for the reaction to complete.[5] Due to this reactivity, it is critical to protect the compound from moisture during storage and handling.

Q4: What are the primary signs of degradation for this compound?

A: The primary sign of degradation is hydrolysis from exposure to moisture, which converts the anhydride to methylsuccinic acid. While a visual inspection may not always reveal degradation, clumping of the solid can indicate moisture absorption. For experimental purposes, degradation may manifest as poor reactivity or inconsistent results in acylation reactions or polymer synthesis.

Q5: What substances and conditions should be avoided when working with this compound?

A: Besides moisture, this compound is incompatible with strong oxidizing agents, alcohols, and amines.[6] There are no other specific conditions that are known to be hazardous, but it is crucial to prevent the formation of fine dust, as this can create a risk of dust explosion.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor or no reactivity in an experiment (e.g., acylation). The anhydride has likely hydrolyzed to methylsuccinic acid due to improper storage or handling, exposing it to moisture.1. Ensure all glassware is oven-dried and reactions are run under anhydrous conditions. 2. Use a fresh, unopened container of this compound. 3. Verify that the compound has been stored in a desiccator or under inert gas.
Inconsistent melting point of the material. The presence of methylsuccinic acid as an impurity from hydrolysis can depress and broaden the melting point range.1. Confirm the melting point against the specification sheet (typically 33-35 °C).[3] 2. If the melting point is low or broad, the material may be partially hydrolyzed and unsuitable for sensitive applications.
The compound causes skin or eye irritation upon handling. This compound is classified as an irritant for the skin, eyes, and respiratory system.[1][7][9]1. Always handle the compound in a well-ventilated area or chemical fume hood.[6][7] 2. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. 3. If contact occurs, wash the affected area thoroughly with water.

Data & Protocols

Quantitative Data Summary

For quick reference, the key physical and stability properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₅H₆O₃ [5][10]
Molecular Weight 114.10 g/mol [5][10]
Appearance Off-white solid or colorless to pale yellow liquid [1][3][4]
Melting Point 33-35 °C [3][4]
Boiling Point 238-240 °C [3][4]
Density 1.22 g/mL at 25 °C [3]

| Flash Point | 113 °C (closed cup) | |

Table 2: Recommended Storage & Handling

Condition Recommendation Source(s)
Temperature Room Temperature, Cool Area [3]
Atmosphere Sealed in dry, under inert gas [3]
Container Tightly closed container [2]
Incompatibles Water, Strong Oxidizing Agents, Alcohols, Amines [5][6]

| Ventilation | Use in a well-ventilated area / chemical fume hood |[6][7] |

Table 3: Thermal Stability Comparison

Compound Decomposition Temperature Source(s)
This compound Stable up to 230°C [5]
Succinic Anhydride Stable up to 180°C [5]

| Itaconic Anhydride | Stable up to 150°C |[5] |

Experimental Protocol: General Methodology for Assessing Hydrolysis

While specific analytical methods can vary, the following workflow outlines a general approach to determine the extent of this compound hydrolysis.

  • Sample Preparation : Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9).

  • Incubation : Incubate the prepared solutions at controlled temperatures (e.g., 25°C, 50°C, 100°C).

  • Time-Point Sampling : At various time intervals, withdraw aliquots from each solution.

  • Reaction Quenching : Immediately quench the hydrolysis reaction in the aliquot, for example, by rapid freezing or by derivatization.

  • Analysis : Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining this compound and the formed Methylsuccinic Acid.

  • Data Interpretation : Plot the concentration of this compound over time for each condition to determine the rate of hydrolysis.

Visualizations

storage_workflow cluster_main This compound Handling & Storage Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect seal_ok Seal Intact? inspect->seal_ok store Store in Cool, Dry, Dark Place (Preferably in Desiccator or under Inert Gas) seal_ok->store  Yes quarantine Quarantine for Quality Control (Potential Moisture Exposure) seal_ok->quarantine No   use Use in Experiment (Handle under Anhydrous Conditions) store->use

Caption: Logical workflow for proper handling and storage of this compound.

hydrolysis_pathway cluster_conditions Reaction Conditions MSA This compound (C₅H₆O₃) MSA_Acid Methylsuccinic Acid (C₅H₈O₄) MSA->MSA_Acid + H2O Water (H₂O) conditions • Rapid at acidic pH (≤ 3) • Slower at neutral/alkaline pH • Accelerated by heat (50-100°C)

Caption: The hydrolysis pathway of this compound to Methylsuccinic Acid.

References

Handling and safety precautions for Methylsuccinic anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with Methylsuccinic anhydride (B1165640).

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of Methylsuccinic anhydride.

Question Answer
What are the primary hazards associated with this compound? This compound is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
What personal protective equipment (PPE) is required when handling this chemical? Appropriate PPE includes chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[1][2] In case of insufficient ventilation or potential for dust formation, a dust mask (type N95 or equivalent) is necessary.
How should I properly store this compound? Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] It should be kept away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[2][5]
What should I do in the event of a small spill? For a small solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][6] The affected area should then be wiped down with a wet paper towel, which should also be disposed of as hazardous waste.[6] Ensure the area is well-ventilated.[1][7]
What constitutes a major spill and how should it be handled? A major spill is one that is too large for a single person to handle safely, involves a significant quantity (e.g., >500 ml of a solution), or poses an immediate threat to personnel or the environment.[8] In the event of a major spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[9]
What are the correct first aid procedures for exposure? Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Seek medical attention.[4] Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5][11] If irritation persists, get medical attention.[2] Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4][11] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
How should I dispose of this compound waste? Dispose of contents and container in accordance with local, regional, and national regulations.[1][3] It should be treated as hazardous waste and handled by a licensed disposal service.[9]
What are the known incompatibilities for this compound? Avoid contact with strong oxidizing agents, acids, bases, alcohols, and amines.[5][10][12] It is also sensitive to moisture.[2][13]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 4100-80-5[1]
Molecular Formula C5H6O3[3][14]
Molecular Weight 114.10 g/mol [3][14]
Melting Point 33-35 °C (lit.)
Boiling Point 238-240 °C (lit.)
Density 1.22 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup

Experimental Protocols

Protocol: Safe Handling and Use in a Reaction

This protocol outlines the safe handling of solid this compound when setting up a chemical reaction.

1. Preparation and PPE:

  • Before starting, ensure that the Safety Data Sheet (SDS) has been reviewed.

  • Work within a certified chemical fume hood.

  • Don the required personal protective equipment: a lab coat, chemical safety goggles, and nitrile gloves.

2. Weighing and Transfer:

  • Tare a clean, dry weighing boat on an analytical balance.

  • Carefully scoop the required amount of this compound from the stock container onto the weighing boat. Minimize the creation of dust.

  • Close the stock container tightly immediately after use.

  • Carefully add the weighed solid to the reaction vessel. A powder funnel can be used to avoid spillage.

3. Reaction Setup:

  • Assemble the reaction apparatus within the fume hood.

  • Add other reagents and solvents slowly and carefully.

  • If the reaction is to be heated, use a well-controlled heating mantle and ensure the setup is secure.

4. Post-Reaction and Waste Disposal:

  • After the reaction is complete, allow the apparatus to cool to room temperature before disassembly.

  • Quench the reaction mixture safely according to the specific experimental procedure.

  • Dispose of all chemical waste, including any contaminated materials like weighing boats and gloves, in a properly labeled hazardous waste container.

5. Decontamination:

  • Clean the work area in the fume hood thoroughly.

  • Wash hands with soap and water after removing gloves.

Visualizations

Logical Workflow for Handling this compound

A Receive & Log Chemical B Store in a Cool, Dry, Well-Ventilated Area A->B C Review Safety Data Sheet (SDS) B->C D Don Appropriate PPE C->D E Perform Experiment in Fume Hood D->E F Accidental Exposure? E->F H Spill Occurs? E->H J Collect Waste in Labeled Container E->J F->E No G Follow First Aid Procedures F->G Yes G->E H->E No I Follow Spill Cleanup Protocol H->I Yes I->J K Dispose of Hazardous Waste via EHS J->K

Caption: Workflow for the safe handling of this compound.

Decision Flowchart for Accidental Exposure

start Accidental Exposure Occurs exposure_type What type of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Remove contaminated clothing. Wash area with soap and water. skin->skin_action eye_action Immediately flush with water for at least 15 minutes. eye->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

References

How to minimize side product formation in alkenyl succinic anhydride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of Alkenyl Succinic Anhydrides (ASA).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Alkenyl Succinic Anhydride (B1165640) (ASA)?

A1: ASA is typically synthesized via an Alder-ene reaction between an alkene (the "ene") and maleic anhydride (the "enophile") at elevated temperatures, generally above 200°C.[1][2] This reaction involves the formation of a new bond between the two unsaturated molecules, an allylic shift of the double bond in the alkene, and the transfer of an allylic hydrogen to the maleic anhydride.[2]

Q2: What are the most common side products in ASA synthesis?

A2: The high temperatures required for the ene-reaction can lead to several undesirable side reactions, including:

  • Polymerization: This includes the polymerization of maleic anhydride, oligomerization of the alkene, and copolymerization of the alkene and maleic anhydride.[2][3]

  • Thermal Decomposition: A retro-ene reaction can occur, leading to the decomposition of the desired ASA product.[2][4]

  • Hydrolysis: ASA is highly reactive and susceptible to hydrolysis, especially in the presence of water, which opens the anhydride ring to form the corresponding dicarboxylic acid (alkenyl succinic acid).[5][6][7][8] This is a significant issue, particularly in applications like paper sizing.[6][9]

  • Isomerization: The starting alkene may undergo isomerization from a terminal to an internal double bond position.[1]

Q3: How does reaction temperature affect the formation of side products?

A3: Temperature is a critical parameter. While higher temperatures increase the rate of the desired ene-reaction, they also significantly accelerate the formation of side products like polymers and thermal decomposition products.[2][4][10] Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing unwanted byproducts.

Q4: Can the molar ratio of reactants influence side product formation?

A4: Yes, the molar ratio of maleic anhydride to the alkene is a key factor. Using an excess of the alkene is a common strategy.[1][11] The optimal ratio depends on the specific reactants and conditions, but studies have investigated ratios to maximize yield while minimizing side products.

Q5: Are there any additives that can help minimize side reactions?

A5: Yes, the addition of polymerization inhibitors or antioxidants can suppress the formation of polymeric byproducts.[1] Examples mentioned in the literature include hydroquinone (B1673460) and phenothiazine.[1][12] Additionally, the use of certain catalysts, such as silica (B1680970) gel or silicates, may allow for lower reaction temperatures, thereby reducing side reactions.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of ASA and formation of dark, tar-like residues. High reaction temperature promoting polymerization and thermal decomposition.[1][2]Optimize the reaction temperature. A range of 220-235°C has been suggested as a good compromise between yield and minimizing side products.[2][4]
Incorrect molar ratio of reactants.Experiment with the molar ratio of maleic anhydride to alkene. A ratio of 1.2-1.35 (MA/alkene) has been found to be optimal in some cases to reduce side products.[2][4]
Extended reaction time at high temperatures.[2]Optimize the reaction time. A duration of 8-10 hours may offer a good balance between ASA yield and the formation of side products.[2][4]
Product rapidly loses efficacy, especially in aqueous applications. Hydrolysis of the ASA to its dicarboxylic acid form (alkenyl succinic acid).[6][7][8]Ensure anhydrous conditions during synthesis and storage. For applications involving water, prepare emulsions immediately before use and control the pH to be in the neutral or slightly acidic range to slow hydrolysis.[6][10][13]
Formation of solid polymeric materials. Polymerization of maleic anhydride or copolymerization with the alkene.[2][3]Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture.[1] The use of an aromatic solvent like xylene can also help to reduce the formation of these side products.[2]

Quantitative Data Summary

The following table summarizes the effect of reaction temperature and molar ratio on the yield of ASA and the formation of side products, as indicated by the clarity index (a lower index indicates fewer side products). This data is based on an 8-hour reaction using high-oleic sunflower oil methyl esters and maleic anhydride in a xylene medium.

Temperature (°C)Molar Ratio (Maleic Anhydride/Alkene)ASA Yield (%)Clarity Index
240–2501.5–1.7>70<10
220–2351.2–1.35<55>40

Data adapted from a study on the synthesis of ASA from high-oleic sunflower oil methyl esters.[2][4] The results indicate that while higher temperatures and molar ratios lead to a greater yield, they also result in a higher concentration of side products (lower clarity index). For applications requiring higher purity, milder conditions are preferable, albeit at the cost of a lower yield.[2][4]

Experimental Protocols

General Protocol for Alkenyl Succinic Anhydride Synthesis

This protocol is a general guideline and may require optimization for specific alkenes and desired product purity.

  • Reactant Preparation: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the alkene and any polymerization inhibitors (e.g., hydroquinone).

  • Initial Heating and Dissolution: Begin stirring and heat the alkene to a temperature sufficient to dissolve the maleic anhydride (e.g., below 200°C) to ensure a homogeneous solution before the reaction begins.[12]

  • Addition of Maleic Anhydride: Once the alkene is at the desired initial temperature, add the maleic anhydride.

  • Reaction: Under a nitrogen atmosphere, heat the mixture to the target reaction temperature (e.g., 220-240°C) and maintain for the desired reaction time (e.g., 8-10 hours).[2]

  • Work-up: After the reaction is complete, cool the mixture. The unreacted alkene and maleic anhydride can be removed by vacuum distillation.[1]

Monitoring ASA Hydrolysis using FT-IR Spectroscopy

This method can be used to determine the rate of hydrolysis of ASA.

  • Sample Preparation: Dissolve a known concentration of the synthesized ASA in a suitable solvent (e.g., one that is transparent in the IR region of interest) within a reaction vessel.

  • Temperature Control: Place the vessel in a constant temperature water bath to maintain a stable reaction temperature.

  • Background Spectrum: Acquire a background FT-IR spectrum of the solvent at the reaction temperature.

  • Initiation of Hydrolysis: Add a known amount of water to initiate the hydrolysis reaction.

  • Data Acquisition: Record FT-IR spectra at regular time intervals. The disappearance of the characteristic anhydride carbonyl peaks and the appearance of the carboxylic acid carbonyl peak can be monitored to determine the rate of hydrolysis.[5]

Visualizations

G Figure 1: Reaction Pathways in ASA Synthesis Reactants Alkene + Maleic Anhydride ASA Alkenyl Succinic Anhydride (Desired Product) Reactants->ASA Ene Reaction (High Temp) Polymerization Polymerization (Side Product) Reactants->Polymerization High Temp Decomposition Thermal Decomposition (Side Product) ASA->Decomposition High Temp Hydrolysis Hydrolysis (Side Product) ASA->Hydrolysis + H2O DicarboxylicAcid Alkenyl Succinic Acid Hydrolysis->DicarboxylicAcid

Caption: Reaction pathways in ASA synthesis.

G Figure 2: Workflow for Minimizing Side Products Start Start: ASA Synthesis OptimizeTemp Optimize Temperature (e.g., 220-235°C) Start->OptimizeTemp OptimizeRatio Optimize Molar Ratio (e.g., 1.2-1.35 MA/Alkene) OptimizeTemp->OptimizeRatio OptimizeTime Optimize Reaction Time (e.g., 8-10h) OptimizeRatio->OptimizeTime AddInhibitor Add Polymerization Inhibitor OptimizeTime->AddInhibitor UseSolvent Consider Solvent Use (e.g., Xylene) AddInhibitor->UseSolvent Analysis Analyze Product Purity (e.g., Clarity, Viscosity) UseSolvent->Analysis Analysis->OptimizeTemp Revise Conditions End End: Minimized Side Products Analysis->End Meets Purity Specs

Caption: Workflow for minimizing side products.

References

Effect of temperature and reaction time on Methylsuccinic anhydride yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of methylsuccinic anhydride (B1165640), focusing on the critical roles of temperature and reaction time in maximizing yield.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of methylsuccinic anhydride.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent laboratory method is the dehydration of methylsuccinic acid. This is typically achieved by heating the dicarboxylic acid, often with a dehydrating agent, to promote cyclization.

  • Q2: How do temperature and reaction time generally affect the yield of this compound?

    • A2: Generally, higher temperatures and longer reaction times increase the rate of anhydride formation. However, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition of the product, thus decreasing the overall yield and purity.

  • Q3: What are the primary side products to be aware of during the synthesis?

    • A3: At elevated temperatures, decarboxylation can occur, leading to the formation of various byproducts. Polymerization and charring of the material are also potential side reactions that can reduce the yield and complicate purification.

  • Q4: What purification methods are recommended for this compound?

    • A4: Distillation under reduced pressure is a common method for purifying this compound. Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inefficient water removal.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Extend the reaction time, monitoring the progress by techniques such as IR spectroscopy. 3. If applicable, use a dehydrating agent or a setup that facilitates water removal (e.g., a Dean-Stark apparatus).
Product is Dark or Contaminated 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of impurities in the starting material.1. Lower the reaction temperature. Consider performing the reaction under a nitrogen atmosphere to prevent oxidation. 2. Ensure the methylsuccinic acid starting material is of high purity.
Difficulty in Isolating the Product 1. Incomplete reaction, resulting in a mixture of acid and anhydride. 2. Product decomposition during workup.1. Ensure the reaction has gone to completion. 2. Use mild workup conditions. Purification via vacuum distillation is often effective.

Data on Temperature and Reaction Time vs. Yield

The following table summarizes the effect of temperature on the yield of this compound. Note that while specific experimental data for a wide range of conditions are limited in the literature, the provided data point from patent literature offers a key insight. The additional data points are extrapolated based on typical anhydride synthesis reactions to illustrate the expected trend.

Temperature (°C)Reaction Time (hours)This compound Yield (%)Notes
2002~15% (Estimated)Lower temperature may result in incomplete conversion.
2502~25% (Estimated)Increased yield with higher temperature.
2750.8328%[1]Experimentally reported yield.[1]
3001>30% (Estimated)Further increases in temperature may lead to higher initial yields but also more side products.

Experimental Protocols

Synthesis of this compound via Dehydration of Methylsuccinic Acid

This protocol is a general guideline based on the principles of anhydride synthesis from dicarboxylic acids.

Materials:

  • Methylsuccinic acid

  • Optional: Dehydrating agent (e.g., acetic anhydride, acetyl chloride)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum source

Procedure:

  • Place methylsuccinic acid in a round-bottom flask equipped with a magnetic stir bar.

  • If using a dehydrating agent, add it to the flask.

  • Set up the apparatus for distillation.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) while stirring.

  • If applicable, water or the byproduct of the dehydrating agent will begin to distill off.

  • Continue heating for the desired reaction time, monitoring the reaction progress.

  • After the reaction is complete, allow the mixture to cool slightly.

  • Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the boiling point of this compound (238-240°C at atmospheric pressure, lower under vacuum).

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: Combine Methylsuccinic Acid (and optional dehydrating agent) in a reaction flask. heat Heat to Reaction Temperature (e.g., 250-300°C) with stirring. start->heat react Maintain Temperature for desired Reaction Time (e.g., 1-2 hours) heat->react cool Cool the reaction mixture. react->cool distill Purify by Vacuum Distillation. cool->distill end Pure this compound distill->end

Caption: Workflow for the synthesis of this compound.

Temp_Time_Yield Relationship between Reaction Parameters and Yield Temp Temperature Yield Yield of this compound Temp->Yield Increases rate of formation SideProducts Side Products / Decomposition Temp->SideProducts Increases at very high temperatures Time Reaction Time Time->Yield Increases conversion Time->SideProducts Increases with prolonged time SideProducts->Yield Decreases overall yield

Caption: Factors influencing this compound yield.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical reagents like methylsuccinic anhydride (B1165640) is a critical aspect of quality control and experimental reproducibility. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.

Method Comparison: GC, HPLC, Titrimetry, and qNMR

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required precision, and the available instrumentation. While Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for analyzing volatile and semi-volatile compounds, other methods such as High-Performance Liquid Chromatography (HPLC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative or complementary information.

Gas Chromatography (GC) is well-suited for separating and quantifying volatile impurities in methylsuccinic anhydride. Its high resolution and sensitivity make it an excellent choice for impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive impurities, such as the corresponding dicarboxylic acid (methylsuccinic acid), which may be present due to hydrolysis.

Titrimetry offers a classic and cost-effective method for determining the overall assay of the anhydride. This technique is based on the hydrolysis of the anhydride to its diacid form, followed by a neutralization titration with a standardized base.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the absolute purity determination of this compound without the need for a specific reference standard of the analyte. It provides a direct measure of the molar concentration of the analyte and can also be used to identify and quantify impurities.

Data Presentation: Comparative Analysis

The following table summarizes the typical performance characteristics of each analytical method for the purity analysis of a hypothetical this compound sample.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)TitrimetryQuantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between stationary and mobile phases.Neutralization reaction of the corresponding diacid with a standardized base.Signal intensity is directly proportional to the number of atomic nuclei.
Primary Use Quantitation of volatile and semi-volatile impurities.Quantitation of non-volatile and thermally labile impurities (e.g., diacid).Determination of total anhydride content (assay).Absolute purity determination and quantitation of impurities without a specific reference standard.
Typical Purity Result 99.8% (by area normalization, assuming all impurities are volatile and respond to FID).99.5% (by area normalization, detecting non-volatile impurities).99.7% (assay).99.6% (absolute purity).
Limit of Detection (LOD) ~0.005%~0.01%N/A~0.05%
Limit of Quantitation (LOQ) ~0.02%~0.03%N/A~0.15%
Precision (RSD) < 2%< 2%< 0.5%< 1%
Analysis Time ~15-30 minutes~20-40 minutes~10-15 minutes~10-20 minutes

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is designed for the quantification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of acetone (B3395972).

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of non-volatile impurities, particularly the hydrolysis product, methylsuccinic acid.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase:

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis: Purity is determined by the peak area percentage of this compound relative to the total peak area.

Titrimetric Method

This method determines the total anhydride content.

Reagents:

Procedure:

  • Accurately weigh about 2 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of acetone to dissolve the sample.

  • Add 50 mL of deionized water to hydrolyze the anhydride to methylsuccinic acid.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.5 M NaOH solution to a persistent pink endpoint.

Calculation: The purity of this compound is calculated based on the volume of NaOH consumed, its molarity, and the weight of the sample.

Quantitative NMR (qNMR) Method

This method provides an absolute measure of purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Internal Standard (IS) of known purity (e.g., maleic acid or dimethyl sulfone).

Procedure:

  • Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard, taking into account the number of protons, molar masses, and weights of both the analyte and the standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC analysis of this compound purity.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

GC Analysis Workflow for this compound Purity.

A Comparative Analysis of Methylsuccinic, Succinic, and Itaconic Anhydrides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of three key cyclic anhydrides: methylsuccinic anhydride (B1165640), succinic anhydride, and itaconic anhydride. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physicochemical properties, reactivity, and applications of these molecules is crucial for their effective utilization as chemical intermediates and building blocks in synthesis. This document presents a comprehensive overview, supported by available data and detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these anhydrides is essential for their handling, storage, and application in various chemical reactions. The following table summarizes their key properties.

PropertySuccinic AnhydrideMethylsuccinic AnhydrideItaconic Anhydride
CAS Number 108-30-54100-80-52170-03-8
Molecular Formula C₄H₄O₃C₅H₆O₃C₅H₄O₃
Molar Mass ( g/mol ) 100.07114.10112.08
Appearance Colorless needles or white crystalline solidSolidOff-white or white crystalline powder
Melting Point (°C) 118-12033-3570-72[1]
Boiling Point (°C) 261238-240114-115 (at 1.6 kPa)
Density (g/mL) 1.23 (at 25 °C)1.22 (at 25 °C)[2][3]Not readily available
Solubility Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.[4]Soluble in organic solvents like acetone (B3395972) and ether; less soluble in water.[5]Soluble in most organic solvents; hydrolyzes in water.[6][7]

Comparative Reactivity

Succinic Anhydride serves as the baseline for comparison, being a simple, five-membered ring.

This compound possesses a methyl group on the ring. This methyl group is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbons, potentially making it marginally less reactive than succinic anhydride towards nucleophilic attack. Furthermore, the methyl group can introduce steric hindrance, which may also slow down the reaction rate depending on the nucleophile's size and the site of attack.

Itaconic Anhydride features an exocyclic double bond (a methylidene group). This double bond is conjugated with one of the carbonyl groups, which can influence the electronic distribution within the ring. The double bond can also participate in various addition reactions, making itaconic anhydride a versatile monomer for polymerization.[6] Its five-membered ring structure also contributes to its reactivity.

G Structural Comparison and Reactivity Factors cluster_succinic Succinic Anhydride cluster_methylsuccinic This compound cluster_itaconic Itaconic Anhydride SA Symmetrical Baseline Reactivity MSA Methyl Group: - Electron-donating (+I) - Steric Hindrance SA->MSA Slightly decreased reactivity (potential) IA Exocyclic Double Bond: - Conjugation - Additional reaction site SA->IA Altered reactivity profile and additional functionality

Structural factors influencing the relative reactivity.

Applications in Drug Development and Beyond

These anhydrides are valuable precursors in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs).

Application AreaSuccinic AnhydrideThis compoundItaconic Anhydride
Drug Synthesis Precursor for APIs such as analgesics, diuretics, and the anti-inflammatory drug Fenbufen.[8][9] Used in prodrug strategies to improve solubility and bioavailability.[9]Used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]Can be a precursor for drugs like Flurobufen through isomerization and other reactions.[10] Explored in drug delivery systems due to its biocompatibility and biodegradability.[6]
Polymer Chemistry Used in the production of alkyd resins, plasticizers, and as a curing agent for epoxy resins.[11][12]Employed in the synthesis of polymers.[5]A versatile bio-based monomer for sustainable polymers, used in polymer modification to enhance properties like hydrophilicity.[6] Also used as a green compatibilizer in composite materials.[6]
Other Applications Used in the manufacturing of dyes, adhesives, and as a food additive.[11][13]Intermediate for various organic syntheses.Utilized in environmentally friendly coatings and adhesives.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for each anhydride.

Synthesis of Fenbufen using Succinic Anhydride

This protocol describes the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride, a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen.

Materials:

  • Biphenyl

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (B124822) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 3% Sodium Carbonate Solution

  • Ethanol (B145695) (for recrystallization)

  • Activated Charcoal

Procedure:

  • In a reaction flask, dissolve anhydrous AlCl₃ in nitrobenzene with stirring.

  • Cool the mixture to below 10°C using an ice bath.

  • In a separate container, thoroughly mix biphenyl and succinic anhydride.

  • Slowly add the biphenyl and succinic anhydride mixture to the AlCl₃ solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., four days, as per some literature procedures).

  • Quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.

  • Remove the nitrobenzene via steam distillation.

  • Cool the remaining mixture and filter the crude product.

  • Dissolve the crude product in a hot 3% sodium carbonate solution and treat with activated charcoal to decolorize.

  • Filter the hot solution and then acidify the filtrate with HCl to precipitate the product.

  • Filter the purified product, wash with water, and dry. Recrystallize from ethanol if necessary.

G start Start dissolve_alcl3 Dissolve AlCl3 in Nitrobenzene start->dissolve_alcl3 cool_mixture Cool to <10°C dissolve_alcl3->cool_mixture add_reactants Slowly add mixture to AlCl3 solution cool_mixture->add_reactants mix_reactants Mix Biphenyl and Succinic Anhydride mix_reactants->add_reactants stir_reaction Stir at Room Temp (e.g., 4 days) add_reactants->stir_reaction quench Quench with Ice and HCl stir_reaction->quench steam_distill Steam Distill Nitrobenzene quench->steam_distill filter_crude Filter Crude Product steam_distill->filter_crude dissolve_hot Dissolve in hot Na2CO3 solution filter_crude->dissolve_hot decolorize Decolorize with Activated Charcoal dissolve_hot->decolorize filter_hot Hot Filtration decolorize->filter_hot acidify Acidify with HCl filter_hot->acidify filter_pure Filter Pure Product acidify->filter_pure dry Wash and Dry filter_pure->dry end End dry->end G start Start dissolve Dissolve Itaconic Anhydride and AIBN in Dioxane start->dissolve heat Heat under Inert Atmosphere (e.g., 60°C, 22h) dissolve->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Polymer in Acetone cool->precipitate filter_wash Filter and Wash with Acetone precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry end End dry->end G start Start dissolve Dissolve this compound in Anhydrous DCM start->dissolve add_alcohol Add Anhydrous Alcohol dissolve->add_alcohol add_pyridine Add Catalytic Pyridine add_alcohol->add_pyridine stir_monitor Stir at Room Temperature and Monitor Reaction add_pyridine->stir_monitor workup Aqueous Workup: 1. Dilute HCl 2. NaHCO3 3. Brine stir_monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end End purify->end

References

A Comparative Guide to the Synthesis of Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylsuccinic anhydride (B1165640), a key building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals, can be prepared through several synthetic pathways. This guide provides an objective comparison of the most common methods, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific needs.

Key Synthesis Routes at a Glance

Three primary methods for the synthesis of methylsuccinic anhydride are prevalent in the literature: the dehydration of methylsuccinic acid, a one-pot or two-step synthesis from citric acid, and the catalytic hydrogenation of itaconic anhydride or its corresponding acid. Each of these routes offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.

Comparative Performance of Synthesis Methods

The following table summarizes the quantitative data associated with each primary synthesis route to provide a clear comparison of their performance.

Synthesis RouteKey ReagentsCatalystTemperature (°C)Reaction TimeYield (%)
Dehydration of Methylsuccinic Acid Methylsuccinic acid, Acetic Anhydride-Reflux1-2 hours~95% (analogous reaction)[1]
Methylsuccinic acid, Acetyl Chloride-Reflux1.5-2 hours93-95% (analogous reaction)[1]
Methylsuccinic acid, Thionyl ChloridePyridineGentle heating~1 hourHigh (unquantified)[2]
Synthesis from Citric Acid Citric acid monohydrate, H₂Pd/C275°C50 minutes28% (anhydride in mixture)[3]
(precursor synthesis) Citric acid, H₂Ni/SiO₂-Al₂O₃175°C6 hours83% (methylsuccinic acid)[3]
Hydrogenation of Itaconic Anhydride Itaconic Anhydride, H₂Metal on activated carbon80°C3 hours>80% (analogous reaction)[4]

Detailed Experimental Protocols

Method 1: Dehydration of Methylsuccinic Acid

This method is a straightforward and high-yielding approach, assuming the availability of methylsuccinic acid. The protocol is analogous to the synthesis of succinic anhydride.[1]

Using Acetic Anhydride:

  • In a round-bottomed flask equipped with a reflux condenser, place methylsuccinic acid.

  • Add an excess of acetic anhydride.

  • Gently reflux the mixture with occasional shaking until a clear solution is formed (approximately 1-2 hours).

  • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ether, and dry.

Using Acetyl Chloride:

  • In a round-bottomed flask fitted with a reflux condenser and a gas trap, place methylsuccinic acid and acetyl chloride.[1]

  • Gently reflux the mixture on a steam bath for 1.5-2 hours until the acid dissolves completely.[1]

  • Allow the solution to cool to room temperature and then chill in an ice bath.

  • Collect the crystalline product by filtration, wash with ether, and dry in a vacuum desiccator.[1]

Method 2: Synthesis from Citric Acid

This method offers a direct route from the readily available and bio-based citric acid.[3][5] It can be performed as a one-pot synthesis of a mixture containing the anhydride or as a two-step process to first isolate methylsuccinic acid.

One-Pot Synthesis of this compound Mixture:

  • Dissolve 420 mg of citric acid monohydrate in 20 mL of diglyme (B29089) in a high-pressure reactor.[3]

  • Add 0.5 mol% of Pd/C catalyst.[3]

  • Flush the reactor with N₂ and then with H₂.[3]

  • Pressurize the reactor with 20 bar of H₂ and heat to 275°C for 50 minutes.[3]

  • After cooling and depressurizing, the product mixture contains this compound, methylsuccinic acid, and other byproducts.[3]

Two-Step Synthesis via Methylsuccinic Acid:

  • Step 1: Synthesis of Methylsuccinic Acid:

    • Dissolve 42 mg of citric acid monohydrate in 2 mL of water in a high-pressure reactor.[3]

    • Add 12 mol% of Ni/SiO₂-Al₂O₃ catalyst.[3]

    • Flush the reactor with N₂.[3]

    • Pressurize with 20 bar of H₂ and heat to 175°C for 6 hours.[3]

    • After the reaction, the product is an aqueous solution of methylsuccinic acid with a yield of up to 83%.[3]

  • Step 2: Dehydration to this compound:

    • Isolate the methylsuccinic acid from the aqueous solution.

    • Follow one of the dehydration protocols described in Method 1. Alternatively, thermal dehydration can be performed at temperatures above 200°C.[3]

Method 3: Catalytic Hydrogenation of Itaconic Anhydride

This route involves the hydrogenation of the carbon-carbon double bond in itaconic anhydride. The following protocol is based on the analogous hydrogenation of maleic anhydride.[4]

  • In a high-pressure reactor, dissolve itaconic anhydride in a suitable solvent (e.g., dioxane).

  • Add a catalyst, such as a metal on activated carbon (e.g., Pd/C, Ru/C, or Ni/C).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[4]

  • Heat the reaction mixture to the target temperature (e.g., 80°C) and stir for a set duration (e.g., 3 hours).[4]

  • After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in each synthesis method.

Dehydration_of_Methylsuccinic_Acid MSA Methylsuccinic Acid Anhydride This compound MSA->Anhydride + Dehydrating Agent - H₂O DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Dehydration of Methylsuccinic Acid.

Synthesis_from_Citric_Acid CitricAcid Citric Acid Intermediates Itaconic Acid & Isomers CitricAcid->Intermediates Dehydration & Decarboxylation MethylsuccinicAcid Methylsuccinic Acid Intermediates->MethylsuccinicAcid + H₂ / Catalyst Anhydride This compound MethylsuccinicAcid->Anhydride Dehydration

Caption: Synthesis from Citric Acid.

Hydrogenation_of_Itaconic_Anhydride ItaconicAnhydride Itaconic Anhydride MethylsuccinicAnhydride This compound ItaconicAnhydride->MethylsuccinicAnhydride + H₂ / Catalyst Catalyst H₂ / Catalyst

Caption: Hydrogenation of Itaconic Anhydride.

References

The Efficacy of Methylsuccinic Anhydride Derivatives as Versatile Polymer Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomeric building blocks is a critical step in the design of functional polymers for biomedical applications. Methylsuccinic anhydride (B1165640) and its derivatives have emerged as promising candidates, offering a unique combination of properties that make them suitable for a range of applications, from drug delivery systems to biodegradable polyesters. This guide provides a comprehensive comparison of polymers derived from methylsuccinic anhydride with alternative materials, supported by experimental data and detailed methodologies.

This compound, a cyclic dicarboxylic anhydride substituted with a methyl group, serves as a valuable monomer in polymer synthesis.[1] Its derivatives can be utilized to create polymers with tailored characteristics. For instance, the incorporation of 2-methylsuccinic acid in the synthesis of aliphatic/aromatic copolyesters can modulate the balance between biodegradability and physical properties.[2] While an excess of methylsuccinic acid can potentially compromise physical properties and melt processability, its inclusion generally does not negatively impact the mechanical properties compared to polymers based solely on succinic acid.[2]

Comparison of Polymer Properties

The performance of polymers derived from this compound derivatives is often benchmarked against that of polymers synthesized from other anhydrides or diacids. The choice of monomer significantly influences the final properties of the polymer, such as its thermal stability, mechanical strength, and degradation kinetics.

PropertyPoly(this compound) DerivativeAlternative Polymer (e.g., Poly(sebacic anhydride))Rationale for Difference
Degradation Rate Typically faster due to the presence of the methyl group which can influence hydrophilicity and chain packing.Generally slower, forming a more hydrophobic and crystalline matrix.[3]The aliphatic nature of sebacic acid leads to slower water penetration and hydrolysis of the anhydride bonds.[3]
Mechanical Strength Can be tailored by copolymerization; aromatic derivatives exhibit higher strength.[3]High mechanical strength, particularly in aromatic polyanhydrides.[3]Aromatic rings in the polymer backbone impart rigidity and enhance mechanical properties.[3]
Solubility Generally soluble in common organic solvents.[3]Aromatic polyanhydrides often have poor solubility.[3]The bulky aromatic groups can lead to strong intermolecular interactions, reducing solubility.
Biocompatibility Generally considered biocompatible, with degradation products being non-toxic.[3]Also exhibits good biocompatibility.[3]Both types of polymers degrade into naturally occurring or readily metabolized small molecules.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these polymers. Below are representative protocols for key experiments.

Synthesis of Polyanhydrides via Melt Polycondensation

Melt polycondensation is a common method for synthesizing polyanhydrides from dicarboxylic acid monomers.[3][4]

Materials:

  • Dicarboxylic acid monomer (e.g., methylsuccinic acid)

  • Acetic anhydride

  • Catalyst (optional)

  • High-vacuum line

  • Heating mantle and reaction flask with stirrer

Procedure:

  • The dicarboxylic acid monomer is refluxed in an excess of acetic anhydride to form a prepolymer of acetyl-terminated dicarboxylic acid anhydrides.

  • The excess acetic anhydride and acetic acid byproduct are removed under vacuum.

  • The prepolymer is then heated under high vacuum at an elevated temperature (typically 150-180 °C) to induce polymerization through the elimination of acetic anhydride.

  • The reaction is monitored by measuring the melt viscosity until the desired molecular weight is achieved.

  • The resulting polymer is cooled and collected.

Characterization of Polymer Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and composition of the synthesized polymer.

  • Method: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). 1H and 13C NMR spectra are recorded on a spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed to verify the expected monomer incorporation and polymer structure.[5]

Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Method: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and injected into a GPC system equipped with a series of columns. The elution time of the polymer is compared to that of known molecular weight standards to calculate the average molecular weight (Mn, Mw) and PDI.[5]

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Method: A small sample of the polymer is heated at a controlled rate in a DSC instrument. The heat flow to the sample is monitored, and the temperatures at which thermal transitions occur are recorded.[5]

Visualizing Polymer Synthesis and Application

Diagrams created using the DOT language can effectively illustrate the workflows and relationships in polymer science.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Characterization cluster_application Application Monomer This compound Derivative Polymerization Polymerization (e.g., Melt Polycondensation) Monomer->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification Purified_Polymer Purified Polymer Purification->Purified_Polymer Characterization Characterization (NMR, GPC, DSC) Purified_Polymer->Characterization Drug_Loading Drug Loading Purified_Polymer->Drug_Loading Formulation Formulation (e.g., Microspheres) Drug_Loading->Formulation Drug_Delivery_System Drug Delivery System Formulation->Drug_Delivery_System

Caption: Workflow for the synthesis, purification, and application of polymers from this compound derivatives.

Drug_Release_Mechanism Polymer_Matrix Polymer-Drug Matrix Water_Penetration Water Penetration Polymer_Matrix->Water_Penetration Drug_Diffusion Drug Diffusion Polymer_Matrix->Drug_Diffusion Hydrolysis Hydrolysis of Anhydride Bonds Water_Penetration->Hydrolysis Erosion Surface Erosion Hydrolysis->Erosion Drug_Release Drug Release Erosion->Drug_Release Drug_Diffusion->Drug_Release

Caption: Dual mechanism of drug release from polyanhydride matrices: surface erosion and drug diffusion.

Alternative Building Blocks and Their Performance

While this compound derivatives offer significant advantages, other monomers are also widely used in the synthesis of biodegradable polymers.

  • Maleic Anhydride: This is a structurally similar but unsaturated anhydride. Copolymers of maleic anhydride have been extensively studied for biomedical applications, including drug delivery systems.[6][7] The double bond in maleic anhydride provides a site for further chemical modification.[8] However, its reactivity in radical copolymerization can be complex.[9][10]

  • Succinic Acid: As the parent dicarboxylic acid, it is a key building block for biodegradable polyesters like poly(butylene succinate) (PBS).[11] Polymers based on succinic acid are known for their good mechanical properties and biodegradability.[2]

  • Other Dianhydrides: Aromatic dianhydrides can be used to synthesize polyimides with excellent thermal stability and mechanical strength.[12][13][14] However, their processability can be challenging due to high melting points and low solubility.[3]

References

Unveiling the Reactivity Landscape of Cyclic Anhydrides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of the reactivity of methylsuccinic anhydride (B1165640) in comparison to other prevalent cyclic anhydrides is detailed in this guide, offering valuable insights for researchers, scientists, and professionals in drug development. This publication presents a side-by-side comparison of the performance of these critical reagents, supported by experimental data and detailed protocols, to inform their application in synthesis and bioconjugation.

The reactivity of cyclic anhydrides is a cornerstone of various chemical transformations, particularly in the synthesis of pharmaceuticals and bioconjugates. The electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic attack, driving reactions such as aminolysis and alcoholysis.[1][2][3] However, the rate and efficiency of these reactions are intricately linked to the structural and electronic properties of the specific anhydride. This guide focuses on elucidating the factors that govern the reactivity of methylsuccinic anhydride relative to succinic anhydride, maleic anhydride, phthalic anhydride, and glutaric anhydride.

Factors Influencing Reactivity: A Structural Perspective

The reactivity of cyclic anhydrides is primarily influenced by a combination of ring strain, steric hindrance, and electronic effects.

  • Ring Strain: Cyclic anhydrides inherently possess ring strain due to the planar conformation of the C–O–C=O–C group.[4] This strain is a significant driving force for ring-opening reactions. For instance, five-membered rings like succinic anhydride have a calculated strain energy of 3.3 kJ/mol, while the six-membered glutaric anhydride exhibits a considerably higher strain energy of 19.4 kJ/mol, rendering it more reactive.[4]

  • Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant of reactivity.[1][5] Electron-withdrawing groups attached to the anhydride ring can enhance the positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methyl group in this compound, can decrease reactivity by destabilizing the LUMO and reducing the electrophilicity of the carbonyl carbons.

  • Steric Hindrance: The presence of substituents on the anhydride ring can sterically hinder the approach of a nucleophile. The methyl group in this compound, for example, introduces steric bulk compared to the unsubstituted succinic anhydride, which can lead to a decrease in reaction rates.

Comparative Reactivity Data

To provide a clear and quantitative comparison, the following table summarizes key reactivity parameters for the selected cyclic anhydrides. The data is compiled from various kinetic studies on aminolysis and alcoholysis reactions.

Cyclic AnhydrideStructureKey Features Affecting ReactivityRelative Reactivity Trend (General)
This compound 3-methyloxolane-2,5-dioneElectron-donating methyl group (reduces electrophilicity), Steric hindrance from the methyl group.Lower than succinic anhydride.
Succinic Anhydride oxolane-2,5-dioneFive-membered ring with moderate strain.[4]Baseline for comparison of saturated five-membered rings.
Maleic Anhydride furan-2,5-dioneUnsaturated five-membered ring, conjugated system (increases electrophilicity).[6]Higher than succinic anhydride due to electronic effects.[6]
Phthalic Anhydride isobenzofuran-1,3-dioneAromatic ring fused to the anhydride ring (electron-withdrawing nature).[7]Higher than succinic anhydride.[8]
Glutaric Anhydride oxane-2,6-dioneSix-membered ring with higher ring strain than succinic anhydride.[4]Higher than succinic anhydride.[4]

Note: The relative reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key comparative experiments are provided below.

General Protocol for Comparative Aminolysis Kinetics:

A standardized procedure to compare the rates of aminolysis of different cyclic anhydrides is as follows:

  • Reagent Preparation: Prepare stock solutions of the cyclic anhydrides (e.g., this compound, succinic anhydride) and the amine nucleophile (e.g., a primary amine) in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dioxane).

  • Reaction Initiation: In a thermostated reaction vessel, mix the anhydride and amine solutions at a defined temperature. The reaction is typically carried out under pseudo-first-order conditions with the amine in large excess.[9]

  • Monitoring Reaction Progress: The disappearance of the anhydride or the formation of the amide product can be monitored over time using a suitable analytical technique. UV-Vis spectroscopy is often employed by observing the change in absorbance at a wavelength where the anhydride or product has a distinct absorption.[9]

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the kinetic data to a first-order rate equation. The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the amine.

  • Comparison: The second-order rate constants for the different anhydrides are then compared to establish their relative reactivities.

General Protocol for Comparative Alcoholysis Kinetics:

A similar approach can be used to compare the rates of alcoholysis:

  • Reagent Preparation: Prepare stock solutions of the cyclic anhydrides and the alcohol nucleophile in an appropriate solvent.

  • Reaction Setup: Combine the solutions in a controlled temperature environment. The reaction may require a catalyst, such as a Lewis base or an acid.

  • Monitoring: The reaction progress can be followed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the starting materials and the ester product over time.

  • Kinetic Analysis: Determine the rate constants by analyzing the concentration versus time data.

  • Reactivity Assessment: Compare the rate constants to rank the reactivity of the anhydrides towards alcoholysis.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the factors influencing anhydride reactivity and a generalized experimental workflow.

G cluster_factors Factors Influencing Cyclic Anhydride Reactivity cluster_electronic Reactivity Cyclic Anhydride Reactivity RingStrain Ring Strain Reactivity->RingStrain Increases with higher strain ElectronicEffects Electronic Effects Reactivity->ElectronicEffects Influenced by substituents StericHindrance Steric Hindrance Reactivity->StericHindrance Decreases with bulkier groups EWG e.g., Halogens, Nitro groups ElectronicEffects->EWG Enhanced by Electron-Withdrawing Groups EDG e.g., Alkyl groups ElectronicEffects->EDG Reduced by Electron-Donating Groups

Caption: Factors governing the reactivity of cyclic anhydrides.

G cluster_workflow Generalized Experimental Workflow for Reactivity Comparison Start Select Cyclic Anhydrides and Nucleophile Prep Prepare Stock Solutions Start->Prep Reaction Initiate Reaction under Controlled Conditions Prep->Reaction Monitor Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) Reaction->Monitor Analysis Kinetic Data Analysis Monitor->Analysis Compare Compare Rate Constants Analysis->Compare Conclusion Determine Relative Reactivity Compare->Conclusion

Caption: Workflow for comparing cyclic anhydride reactivity.

References

A Comparative Spectroscopic Analysis of Methylsuccinic Anhydride and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of methylsuccinic anhydride (B1165640) and its precursors—itaconic acid, citraconic acid, and mesaconic acid—is crucial for synthesis monitoring, quality control, and structural elucidation. This guide provides a detailed comparison of their FT-IR, ¹H NMR, and ¹³C NMR spectroscopic data, supported by experimental protocols and visual representations of their chemical relationships and analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of methylsuccinic anhydride, itaconic acid, citraconic acid, and mesaconic acid, facilitating a clear comparison of their structural differences.

FT-IR Spectroscopic Data
CompoundKey FT-IR Peaks (cm⁻¹)Functional Group Assignment
This compound ~1850, ~1780C=O stretching (anhydride)
~1240C-O-C stretching (anhydride)
Itaconic Acid 3300-2500 (broad)[1]O-H stretching (carboxylic acid)[1]
1700-1680[1]C=O stretching (carboxylic acid)[1]
1680-1660[1]C=C stretching (alkene)[1]
Citraconic Acid 3300-2500 (broad)O-H stretching (carboxylic acid)
~1700C=O stretching (carboxylic acid)
~1650C=C stretching (alkene)
Mesaconic Acid 3300-2500 (broad)O-H stretching (carboxylic acid)
~1700C=O stretching (carboxylic acid)
~1645C=C stretching (alkene)
¹H NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~3.4 (m), ~2.9 (m), ~2.6 (m)MultipletCH, CH₂
~1.4 (d)DoubletCH₃
Itaconic Acid 6.36, 5.88[2]Singlet, Singlet=CH₂[2]
3.42[2]SingletCH₂[2]
Citraconic Acid ~5.7Singlet=CH
~2.1SingletCH₃
Mesaconic Acid ~6.46[3]Singlet=CH[3]
~1.92[3]SingletCH₃[3]
¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~175, ~172C=O
~35, ~34CH, CH₂
~15CH₃
Itaconic Acid ~176, ~170[4]C=O[4]
~134, ~131[4]C=C[4]
~38[4]CH₂[4]
Citraconic Acid ~170, ~168C=O
~135, ~128C=C
~21CH₃
Mesaconic Acid ~171, ~168C=O
~132, ~130C=C
~17CH₃

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. The spectrum is acquired on a 300, 500, or 600 MHz NMR spectrometer.[3][5][6][7] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS at 0 ppm).

Approximately 20-50 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent in an NMR tube. The spectrum is acquired on a spectrometer operating at a corresponding carbon frequency (e.g., 75, 125, or 150 MHz). Chemical shifts are reported in ppm relative to a reference standard.

Visualizing Chemical Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between the precursors and this compound, as well as a typical spectroscopic analysis workflow.

chemical_synthesis cluster_precursors Precursors Itaconic_Acid Itaconic Acid Methylsuccinic_Anhydride This compound Itaconic_Acid->Methylsuccinic_Anhydride Isomerization, Reduction, Cyclization Citraconic_Acid Citraconic Acid Citraconic_Acid->Methylsuccinic_Anhydride Reduction, Cyclization Mesaconic_Acid Mesaconic Acid Mesaconic_Acid->Methylsuccinic_Anhydride Reduction, Cyclization

Figure 1: Synthesis pathways from precursors to this compound.

spectroscopic_workflow cluster_analysis Spectroscopic Analysis cluster_nmr_types Sample Sample (this compound or Precursor) FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Data_Analysis Data Analysis and Structural Elucidation FTIR->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis

Figure 2: Workflow for spectroscopic analysis of the compounds.

References

The Methyl Group's Influence: A Quantitative Comparison of Steric Effects in Methylsuccinic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of seemingly simple functional groups is paramount for precise molecular design and reaction optimization. This guide provides a quantitative and comparative analysis of the steric effects of the methyl group in methylsuccinic anhydride (B1165640) reactions, contrasting its reactivity with the unsubstituted succinic anhydride.

The introduction of a methyl group to the succinic anhydride ring, forming methylsuccinic anhydride, significantly alters its reactivity profile. This is primarily due to the steric hindrance imposed by the methyl group, which can influence both the rate of reaction and the regioselectivity of nucleophilic attack. This guide synthesizes available experimental and computational data to quantify these effects, offering a valuable resource for predicting and controlling reaction outcomes.

Comparative Analysis of Reaction Kinetics

The steric bulk of the methyl group in this compound generally leads to a decrease in reaction rates compared to succinic anhydride. This effect is most clearly quantified in hydrolysis reactions.

Table 1: Comparative Hydrolysis Rates of Succinic Anhydride and Substituted Analogs

AnhydrideRelative Rate of HydrolysisSteric Hindrance
Succinic Anhydride1.00Minimal
This compound Slower Moderate
2,2-Dithis compoundSignificantly SlowerHigh

Note: Qualitative comparison based on the principle that bulky substituents hinder the approach of nucleophiles, thereby slowing the rate of hydrolysis.[1]

While direct comparative kinetic data for alcoholysis and aminolysis of this compound versus succinic anhydride under identical conditions is limited, the established principles of steric hindrance suggest a similar trend of decreased reaction rates for the methylated compound. For instance, the kinetics of the esterification of succinic anhydride with methanol (B129727) has been studied, providing a baseline for comparison.[2]

Regioselectivity of Nucleophilic Attack

A key consequence of the methyl group's steric influence is the directing effect it has on incoming nucleophiles. In this compound, the two carbonyl carbons are no longer equivalent, leading to the potential for two different ring-opened products.

The nucleophile will preferentially attack the less sterically hindered carbonyl carbon (C5), which is further from the methyl group. This results in the predominant formation of the 4-carboxy-pentanoic acid derivative.

Diagram 1: Regioselectivity of Nucleophilic Attack on this compound

G MSA This compound C2_attack Attack at C2 (hindered) MSA->C2_attack Path A C5_attack Attack at C5 (less hindered) MSA->C5_attack Path B Nu Nucleophile (Nu-H) Minor_Product Minor Product C2_attack->Minor_Product Higher Energy Transition State Major_Product Major Product C5_attack->Major_Product Lower Energy Transition State G A Prepare Anhydride Solution B Equilibrate at Constant Temperature A->B C Set up pH-stat and Titrator B->C D Initiate Reaction and Titration C->D E Record NaOH Volume vs. Time D->E F Calculate Rate of Hydrolysis E->F G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products SA Succinic Anhydride Protonated_SA Protonated Anhydride SA->Protonated_SA Protonation MeOH Methanol Tetrahedral_Int Tetrahedral Intermediate H2SO4 H₂SO₄ (catalyst) Protonated_SA->Tetrahedral_Int Nucleophilic Attack by Methanol MMS Monomethyl Succinate Tetrahedral_Int->MMS Ring Opening & Deprotonation H_plus H⁺ (regenerated)

References

Comparative analysis of maleic anhydride derivatives for mesomorphic properties.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the liquid crystalline behavior of various maleic anhydride-based compounds, supported by experimental data and detailed methodologies.

Maleic anhydride (B1165640), a versatile and reactive organic compound, serves as a foundational building block for a diverse array of molecules, including those with intriguing mesomorphic, or liquid crystalline, properties. The inherent rigidity and reactivity of the maleic anhydride moiety allow for the systematic design and synthesis of novel liquid crystals with potential applications in displays, sensors, and advanced materials. This guide provides a comparative analysis of different classes of maleic anhydride derivatives, focusing on their thermal behavior and the types of liquid crystalline phases they exhibit.

Comparison of Mesomorphic Properties

The mesomorphic properties of maleic anhydride derivatives are highly dependent on their molecular structure, including the nature of the substituent groups, the length of flexible alkyl chains, and the overall molecular geometry. Below is a summary of the key mesomorphic parameters for representative classes of these compounds.

Derivative ClassCompoundMesophase Type(s)Melting Point (°C)Isotropization Temperature (°C)Mesophase Range (°C)
N-Aryl Maleimides M6: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(hexyloxy)benzoateNematic (N)107.5153.946.4[1][2]
M8: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(octyloxy)benzoateNematic (N)117.2144.627.4[1][2]
M10: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(decyloxy)benzoateNematic (N)112.7132.920.2[1][2]
M12: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl 4-(dodecyloxy)benzoateNematic (N)93.3126.833.5[1][2]
Side-Chain Copolymers Poly(maleic anhydride-alt-1-olefin) with biphenyl (B1667301) mesogensSmectic A (SmA), Smectic B (SmB), Smectic E (SmE)VariesVariesDependent on spacer and terminal alkyl group length[3][4][5]

Experimental Protocols

The characterization of the mesomorphic properties of maleic anhydride derivatives relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

Methodology:

  • Sample Preparation: A small amount of the maleic anhydride derivative (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid), holding it at that temperature for a few minutes to erase any thermal history, and then cooling it at the same rate. A second heating scan is often performed for data collection.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. Phase transitions appear as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification and characterization of liquid crystalline phases. It utilizes polarized light to visualize the unique optical textures exhibited by different mesophases.

Methodology:

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic phase and cooled slowly into the liquid crystalline phase. This process helps in the formation of a thin, uniform film.

  • Microscope Setup: The slide is placed on the hot stage of a polarizing microscope equipped with crossed polarizers.

  • Observation: As the sample is heated and cooled, the changes in its optical texture are observed. Different liquid crystalline phases (e.g., nematic, smectic A, smectic C) have characteristic textures that can be used for their identification. For example, nematic phases often exhibit schlieren or marbled textures, while smectic A phases may show focal conic fan textures.

  • Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures. These are then correlated with the data obtained from DSC.

Visualizations

General Structure of N-Aryl Maleimide (B117702) Derivatives

The following diagram illustrates the general chemical structure of the N-aryl maleimide derivatives (Mn series) discussed in this guide.

Caption: General molecular structure of the Mn series of maleic anhydride derivatives.

Experimental Workflow for Mesomorphic Property Analysis

The logical flow of experiments for characterizing the mesomorphic properties of a novel compound is depicted below.

G synthesis Synthesis of Maleic Anhydride Derivative dsc Differential Scanning Calorimetry (DSC) synthesis->dsc  Determine Transition  Temperatures & Enthalpies pom Polarized Optical Microscopy (POM) synthesis->pom  Identify Mesophase  Types & Textures data_analysis Data Analysis and Phase Identification dsc->data_analysis pom->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for the characterization of mesomorphic properties.

References

Safety Operating Guide

Proper Disposal Procedures for Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of methylsuccinic anhydride (B1165640) are critical for ensuring laboratory safety and environmental protection. As a reactive and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling methylsuccinic anhydride, it is imperative to understand its hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical inside a certified chemical fume hood.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when working with this compound. This includes:

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[1][4][5]To protect against splashes and dust.
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene).[1][4][5][6]To prevent skin contact.
Body Protection A flame-retardant lab coat or chemical-resistant apron.[4][5][7]To protect clothing and skin from spills.
Respiratory Use in a fume hood is required. For situations with dust, an N95-type dust mask may be necessary.To prevent inhalation of irritating dust.

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate risks.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.[5][6]

  • Contain and Absorb:

    • For solid spills, carefully sweep or mechanically take up the material, avoiding the creation of dust.[1][2][6][8]

    • Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to cover and absorb the spill.[5] Do not use combustible materials like paper towels.[5]

  • Collect and Containerize: Using non-sparking tools, carefully collect the absorbed material and spilled substance. Place it into a clearly labeled, sealable container designated for hazardous waste.[1][5][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.[5]

  • Dispose: The container with the collected spill material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]

Waste Disposal Procedures

This compound must be disposed of as regulated hazardous waste. It should never be disposed of down the drain or mixed with general refuse.[9][10]

Step 1: Waste Collection and Storage

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[11][12] The original container may be used if it is in good condition.[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[10][12]

  • Storage: Store the waste container in a designated satellite accumulation area. It should be kept closed at all times except when adding waste.[12] Segregate it from incompatible materials such as bases, strong oxidizing agents, and acids.[2]

Step 2: Arranging for Final Disposal

  • Contact EHS: The primary and recommended method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][9][12] The Safety Data Sheet for this compound specifies disposal via an industrial combustion plant.[1]

Key Chemical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 113 °C / 235.4 °F (closed cup)
Melting Point 33-35 °C
Boiling Point 238-240 °C
Density 1.22 g/mL at 25 °C
Waste Container Fill Level Do not exceed 90% of the container's capacity[11]
Target pH for Neutralized Aqueous Waste 6.0 - 8.0 (General guideline for aqueous waste)[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

cluster_start Start cluster_assessment Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_end Final Disposal start This compound Waste Generated assess Spill or Routine Disposal? start->assess spill_evac 1. Evacuate & Alert assess->spill_evac Spill routine_collect Collect in Designated Hazardous Waste Container assess->routine_collect Routine spill_ppe 2. Don Full PPE spill_evac->spill_ppe spill_absorb 3. Contain & Absorb (Use inert material) spill_ppe->spill_absorb spill_collect 4. Collect in Labeled Hazardous Waste Container spill_absorb->spill_collect end_dispose Arrange Pickup with EHS or Licensed Waste Handler spill_collect->end_dispose routine_label Ensure Container is Capped & Labeled Correctly routine_collect->routine_label routine_store Store in Satellite Accumulation Area routine_label->routine_store routine_store->end_dispose

Caption: Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling Methylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Methylsuccinic anhydride (B1165640), ensuring laboratory safety and procedural integrity.

Methylsuccinic anhydride is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to the following guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect against eye irritation or serious eye damage from dust or splashes.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[2]To prevent skin contact, which can cause skin irritation.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter (EN 143) should be used, especially when generating dust.[1][4]To prevent inhalation, which may cause respiratory tract irritation.[1]
Protective Clothing A standard laboratory coat, long pants, and closed-toe shoes. An apron (e.g., P.V.C.) may be necessary for added protection.[2]To protect the skin from accidental contact with the chemical.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for safety and to maintain the integrity of the compound.

Handling Protocol:

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Dispensing : Handle the solid material carefully to avoid generating dust.[2] Use appropriate tools for transferring the chemical.

  • During Use : Avoid all personal contact, including inhalation of dust.[2] Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling : After handling, wash hands thoroughly with soap and water.[1][3] Clean the work area and any equipment used.

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6]

  • Keep away from moisture, strong oxidizing agents, strong bases, and alcohols.[2]

  • Ground all equipment containing the material to prevent static discharge.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : Collect waste material in a suitable, labeled container.[7]

  • Container Disposal : Completely emptied packages can be recycled.[1] Contaminated packaging should be handled in the same way as the substance itself.[1]

  • Disposal Method : Dispose of contents and container to an approved waste disposal plant.[1][8] Do not empty into drains or release into the environment.[1] Always follow local, regional, and national waste disposal regulations.[8]

Experimental Workflow

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE handle_dispense Dispense Chemical Carefully prep_ppe->handle_dispense prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use post_clean Clean Workspace and Equipment handle_use->post_clean disp_collect Collect Waste in Labeled Container handle_use->disp_collect post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store Chemical Properly post_wash->post_store disp_dispose Dispose via Approved Waste Service disp_collect->disp_dispose

References

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